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  • Product: 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one
  • CAS: 62252-30-6

Core Science & Biosynthesis

Foundational

Introduction: The Therapeutic Promise of Isocoumarins and Selective γ-Secretase Modulation

An In-Depth Technical Guide to the 3-Ethoxy Analog of JLK-6: A Selective Isocoumarin-Based γ-Secretase Modulator For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 3-Ethoxy Analog of JLK-6: A Selective Isocoumarin-Based γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a promising isocoumarin-based inhibitor, the 3-ethoxy analog of JLK-6. Grounded in the established principles of isocoumarin chemistry and the pharmacology of γ-secretase modulation, this document details the synthesis, characterization, mechanism of action, and critical evaluation protocols for this compound. As a derivative of the well-documented JLK series of inhibitors, this analog holds significant potential as a selective modulator of amyloid-β peptide production, a key therapeutic strategy in Alzheimer's disease research.

Isocoumarins are a class of naturally occurring and synthetic lactones that exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Within this diverse family, a specific subset of 3-alkoxy-7-amino-4-chloro-isocoumarins has emerged as potent and selective modulators of γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease.

γ-secretase is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP), a process that generates amyloid-β (Aβ) peptides of varying lengths. The accumulation of the longer, aggregation-prone Aβ42 peptide is a primary event in the formation of amyloid plaques, a hallmark of Alzheimer's disease. While direct inhibition of γ-secretase can reduce overall Aβ production, it also interferes with the processing of other critical substrates, most notably the Notch receptor, leading to severe side effects.

This challenge has led to the development of γ-secretase modulators (GSMs), which allosterically alter the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38) over Aβ42, without inhibiting the overall enzymatic activity or Notch processing. The JLK series of isocoumarin inhibitors, including JLK-6, are pioneering examples of such selective agents. This guide focuses on a close analog, 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one, hereafter referred to as the 3-ethoxy analog of JLK-6, outlining its scientific foundation and a roadmap for its investigation as a potential therapeutic agent.

Synthesis and Characterization of the 3-Ethoxy Analog of JLK-6

The synthesis of the 3-ethoxy analog of JLK-6 can be achieved through a multi-step process adapted from the established synthesis of related 3-alkoxy-7-amino-4-chloro-isocoumarins. The proposed synthetic route begins with the nitration of homophthalic acid, followed by a series of transformations to construct the isocoumarin core and introduce the desired functional groups.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Formation of the 7-Nitroisocoumarin Core: Starting from homophthalic acid, nitration yields 4-nitrohomophthalic acid. This intermediate is then cyclized to form the corresponding anhydride, which is subsequently converted to 7-nitro-1H-isochromene-1,3(4H)-dione.

  • Introduction of the Chloro and Ethoxy Moieties: The dione is treated with a chlorinating agent such as phosphorus oxychloride to yield 3,4-dichloro-7-nitro-1H-isochromen-1-one. Subsequent nucleophilic substitution with ethanol in the presence of a base selectively replaces the chlorine atom at the 3-position to give 4-chloro-3-ethoxy-7-nitro-1H-isochromen-1-one.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group at the 7-position to an amino group, for example, through catalytic hydrogenation or using a reducing agent like tin(II) chloride, to yield the target compound, 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one.

Synthetic_Workflow A Homophthalic Acid B 4-Nitrohomophthalic Acid A->B Fuming HNO3 C 7-Nitro-1H-isochromene-1,3(4H)-dione B->C Cyclization D 3,4-Dichloro-7-nitro-1H-isochromen-1-one C->D POCl3 E 4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one D->E Ethanol, Base F 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one (3-Ethoxy Analog of JLK-6) E->F Reduction (e.g., SnCl2 or H2/Pd)

Proposed synthetic workflow for the 3-ethoxy analog of JLK-6.
Purification and Structural Characterization

The crude product from the final step should be purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final compound must be confirmed through a combination of spectroscopic methods.

Method Expected Observations
¹H NMR Aromatic protons on the benzene ring, a singlet for the ethoxy group's methylene protons, and a triplet for the ethoxy group's methyl protons. The amino group protons will also be present.
¹³C NMR Signals corresponding to the carbonyl carbon of the lactone, aromatic carbons, and the carbons of the ethoxy group. The carbon bearing the chlorine atom will also be identifiable.
Mass Spec. The molecular ion peak corresponding to the calculated exact mass of the compound. The isotopic pattern for the chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) should be observed.
IR Spec. Characteristic absorption bands for the lactone carbonyl group, N-H stretching of the amino group, and C-O stretching of the ether linkage.
HPLC A single sharp peak indicating high purity.

Mechanism of Action: Selective Modulation of γ-Secretase

The therapeutic rationale for the 3-ethoxy analog of JLK-6 is its predicted function as a selective γ-secretase modulator (GSM). Unlike pan-inhibitors of γ-secretase, GSMs are thought to bind to an allosteric site on the presenilin subunit of the γ-secretase complex. This binding induces a conformational change in the enzyme that alters its processivity on the APP C-terminal fragment (C99).

Specifically, this modulation is hypothesized to shift the cleavage preference of γ-secretase from producing the highly amyloidogenic Aβ42 to generating shorter, more soluble, and less toxic fragments like Aβ38. Crucially, this mechanism of action does not significantly impede the cleavage of other γ-secretase substrates, such as Notch, thereby avoiding the toxicities associated with broad γ-secretase inhibition.

Mechanism_of_Action cluster_0 Amyloidogenic Pathway cluster_1 Modulated Pathway cluster_2 Notch Pathway (Unaffected) APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase C99 fragment Abeta42 Aβ42 (toxic, aggregation-prone) gamma_secretase->Abeta42 gamma_secretase_mod γ-secretase plaques Amyloid Plaques Abeta42->plaques aggregation Abeta38 Aβ38 (less toxic, soluble) gamma_secretase_mod->Abeta38 NICD Notch Intracellular Domain (NICD) gamma_secretase_mod->NICD inhibitor 3-Ethoxy Analog of JLK-6 inhibitor->gamma_secretase_mod allosteric modulation Notch Notch Receptor Notch->gamma_secretase_mod cleavage Gene Transcription Gene Transcription NICD->Gene Transcription signaling

Modulation of APP processing by the 3-ethoxy analog of JLK-6.

Experimental Protocols for Biological Evaluation

A rigorous evaluation of the 3-ethoxy analog of JLK-6 requires a series of in vitro and cell-based assays to determine its potency, selectivity, and potential toxicity.

In Vitro γ-Secretase Activity Assay

This assay directly measures the effect of the compound on the enzymatic activity of isolated γ-secretase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against γ-secretase.

Methodology:

  • Preparation of Reagents:

    • γ-secretase enzyme preparation (from cell membranes or recombinant sources).

    • Fluorogenic γ-secretase substrate (e.g., a peptide sequence from APP C99 flanked by a fluorophore and a quencher).

    • Assay buffer.

    • Test compound serially diluted in DMSO.

    • Positive control (a known γ-secretase inhibitor) and negative control (DMSO vehicle).

  • Assay Procedure:

    • In a 96-well black plate, add the γ-secretase enzyme preparation to each well.

    • Add the test compound at various concentrations (typically in triplicate).

    • Pre-incubate the enzyme and compound for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 495-510 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Amyloid-β Reduction Assay

This assay measures the ability of the compound to reduce the secretion of Aβ peptides from cells.

Objective: To quantify the reduction in Aβ40 and Aβ42 levels in the presence of the compound.

Methodology:

  • Cell Culture:

    • Use a suitable cell line, such as HEK293 cells stably expressing human APP.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 3-ethoxy analog of JLK-6 for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Aβ Quantification:

    • Measure the concentrations of Aβ40 and Aβ42 in the supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage reduction in Aβ40 and Aβ42 levels compared to vehicle-treated cells.

    • Determine the IC₅₀ values for the reduction of each Aβ species.

Notch Signaling Assay

This assay is crucial to confirm the selectivity of the compound.

Objective: To verify that the compound does not inhibit the cleavage of the Notch receptor.

Methodology:

  • Cell Line:

    • Use a cell line with a Notch-responsive reporter system (e.g., a luciferase reporter gene under the control of a Notch-responsive promoter).

  • Assay Procedure:

    • Treat the cells with the test compound at concentrations effective in the Aβ reduction assay.

    • Include a known γ-secretase inhibitor as a positive control for Notch inhibition.

    • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Data Analysis:

    • Compare the reporter activity in compound-treated cells to that in vehicle-treated cells. A lack of significant reduction in the signal indicates selectivity.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compound.

Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Methodology:

  • Cell Culture:

    • Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated cells.

    • Determine the CC₅₀ value from the dose-response curve.

Experimental_Workflow A Synthesis & Purification of 3-Ethoxy Analog of JLK-6 B Structural Characterization (NMR, MS, IR, HPLC) A->B C In Vitro γ-Secretase Assay A->C D Cell-Based Aβ Reduction Assay A->D E Notch Signaling Assay A->E F Cytotoxicity Assay (MTT) A->F G Data Analysis & Lead Compound Evaluation C->G D->G E->G F->G

Overall experimental workflow for the evaluation of the compound.

Expected Data and Interpretation

The successful development of the 3-ethoxy analog of JLK-6 would be indicated by a specific profile of results from the aforementioned assays.

Assay Parameter Expected Result for a Promising Candidate
γ-Secretase Activity IC₅₀ (Aβ42 production)Low micromolar to nanomolar range
Aβ Reduction IC₅₀ (Aβ42)Potent reduction of Aβ42 with a concomitant increase or no change in shorter Aβ forms (e.g., Aβ38).
Notch Signaling % InhibitionMinimal to no inhibition at concentrations that potently reduce Aβ42.
Cytotoxicity CC₅₀Significantly higher than the IC₅₀ for Aβ42 reduction (high selectivity index).

A high selectivity index (CC₅₀ / Aβ42 IC₅₀) is a critical indicator of a compound's therapeutic potential, suggesting a wide window between the desired pharmacological effect and overt toxicity.

Conclusion

The 3-ethoxy analog of the JLK-6 isocoumarin inhibitor represents a rationally designed compound for the selective modulation of γ-secretase. Based on the well-established pharmacology of the JLK series, this analog is poised to exhibit potent Aβ42-lowering activity while sparing Notch signaling, a profile highly sought after in the development of Alzheimer's disease therapeutics. The synthetic and experimental frameworks detailed in this guide provide a clear and robust pathway for its synthesis, characterization, and biological evaluation. Successful validation of its predicted activity profile would establish this compound as a valuable lead for further preclinical and clinical development.

References

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Exploratory

A Technical Guide to the Mechanism of Action of 7-amino-4-chloro-3-ethoxyisocoumarin: A Covalent Serine Protease Inhibitor

Abstract 7-amino-4-chloro-3-ethoxyisocoumarin is a potent, mechanism-based inhibitor belonging to the 4-chloroisocoumarin class of compounds, which are renowned for their broad inhibitory activity against serine protease...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-amino-4-chloro-3-ethoxyisocoumarin is a potent, mechanism-based inhibitor belonging to the 4-chloroisocoumarin class of compounds, which are renowned for their broad inhibitory activity against serine proteases.[1][2] This guide provides an in-depth analysis of its core mechanism of action, detailing the chemical interactions that lead to the irreversible inactivation of target enzymes. We will explore the specific roles of its structural components—the isocoumarin scaffold, the C3-ethoxy group, the C4-chloro atom, and the crucial C7-amino group—in conferring both reactivity and stability to the enzyme-inhibitor complex. Furthermore, this document outlines key experimental protocols for characterizing such inhibitors, including enzyme kinetic assays and modern chemoproteomic strategies for target identification, providing researchers with a robust framework for their own investigations.

Introduction: The Isocoumarin Scaffold in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes critical to a vast array of physiological processes, from digestion and blood coagulation to cellular apoptosis and immune responses. Their dysregulation is implicated in numerous pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer, making them prime targets for therapeutic intervention.[3]

Isocoumarins have emerged as a privileged scaffold for the design of serine protease inhibitors.[3] Specifically, 3,4-substituted isocoumarins function as mechanism-based inhibitors, or "suicide substrates." These molecules are initially recognized by the enzyme as a substrate, but are converted into a highly reactive species within the active site, leading to the formation of a stable, covalent bond with the catalytic serine residue and subsequent enzyme inactivation.[4]

This guide focuses on a specific derivative, 7-amino-4-chloro-3-ethoxyisocoumarin (hereafter referred to as 7-ACEI), which distinguishes itself through its potent and, critically, irreversible mode of inhibition.[4] Understanding its mechanism provides a blueprint for the rational design of highly specific and durable covalent inhibitors for research and therapeutic applications.

Core Mechanism of Action: Irreversible Acylation of the Catalytic Serine

The inhibitory activity of 7-ACEI is a multi-step process that leverages the catalytic machinery of the serine protease itself. The canonical catalytic triad of a serine protease, consisting of Serine (Ser), Histidine (His), and Aspartate (Asp), is the target of this interaction.

  • Initial Binding (Michaelis Complex Formation): 7-ACEI first binds non-covalently to the enzyme's active site to form a Michaelis-like complex. The specificity of this initial binding is largely determined by the C3-ethoxy group, which is positioned to interact with the S1 substrate-binding pocket of the protease.[4] Enzymes that prefer small, hydrophobic residues at the P1 position of their substrates, such as chymotrypsin-like proteases, are often potent targets.

  • Nucleophilic Attack and Acylation: The catalytic His residue, acting as a general base, abstracts a proton from the active site Ser hydroxyl group, activating it for nucleophilic attack on the inhibitor's carbonyl carbon. This attack opens the lactone (cyclic ester) ring of the isocoumarin.

  • Formation of a Stable Acyl-Enzyme Intermediate: The key to 7-ACEI's mechanism lies in the stability of the resulting acyl-enzyme intermediate. The C7-amino group plays a critical role in stabilizing this complex, rendering the inhibition effectively irreversible.[4] Unlike related compounds with electron-withdrawing groups (e.g., a nitro group at C7), which create a more labile acyl-enzyme bond that can be hydrolyzed to regenerate the enzyme, the electron-donating nature of the amino group results in a highly stable adduct.[4] This stability is confirmed experimentally by the failure to recover enzyme activity even after extensive dialysis.[4]

The entire process is stoichiometric, meaning one molecule of 7-ACEI inactivates one molecule of the enzyme.[4]

Visualization of the Inhibitory Mechanism

G enzyme_node enzyme_node inhibitor_node inhibitor_node complex_node complex_node inactive_node inactive_node E Serine Protease (Active Site: Ser-OH, His) EI Michaelis Complex (E•I) E->EI 1. Reversible Binding (k1 / k-1) I 7-ACEI I->EI Acyl Stable Acyl-Enzyme Intermediate (E-Acyl) EI->Acyl 2. Acylation (k_inact) Lactone ring opens, forms covalent bond Acyl->E 3. Deacylation (k_hydrolysis) Rate is extremely slow, making inhibition irreversible

Caption: Mechanism of irreversible inhibition of serine proteases by 7-ACEI.

Experimental Elucidation of the Mechanism

Validating the mechanism of an irreversible inhibitor like 7-ACEI requires a specific set of biochemical and analytical techniques. The causality behind these experimental choices is crucial for building a robust, self-validating dataset.

Enzyme Inhibition Kinetics Assay

This assay is foundational for determining the potency and time-dependency of the inhibition.

Objective: To determine the second-order rate constant of inactivation (k_inact/K_I), which measures the efficiency of the inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target serine protease in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a stock solution of 7-ACEI in an organic solvent like DMSO.

    • Prepare a stock solution of a chromogenic or fluorogenic substrate for the target enzyme.

  • Inactivation Step:

    • In a 96-well plate, add the enzyme to the buffer.

    • Initiate the inactivation by adding varying concentrations of 7-ACEI. Allow the reaction to proceed for different, precisely timed intervals (e.g., 0, 2, 5, 10, 20 minutes).

    • Rationale: This step measures the time-dependent loss of enzyme activity. Including a vehicle control (DMSO only) is critical to account for any time-dependent loss of enzyme activity unrelated to the inhibitor.

  • Activity Measurement:

    • At the end of each time interval, add a high concentration of the chromogenic/fluorogenic substrate to the enzyme-inhibitor mixture.

    • Immediately measure the rate of substrate hydrolysis using a plate reader (absorbance or fluorescence). The rate of product formation is directly proportional to the amount of remaining active enzyme.

    • Rationale: The substrate concentration should be high (>> K_m) to ensure the measured rate is maximal (V_max) and to competitively dilute the inhibitor, preventing further inactivation during the measurement phase.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) versus the incubation time.

    • The negative of the slope of this line gives the apparent first-order rate constant (k_obs) for each inhibitor concentration.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations. The slope of this second plot yields the second-order rate constant of inactivation (k_inact/K_I).

Table 1: Representative Kinetic Data for Serine Protease Inhibitors

Inhibitor Target Enzyme k_inact/K_I (M⁻¹s⁻¹) Source
7-ACEI Human Leukocyte Elastase ~7,000 [4]
7-ACEI Human Thrombin ~1,500 [4]

| 3,4-Dichloroisocoumarin | Chymotrypsin | >10,000 |[1] |

Confirmation of Irreversibility via Dialysis

Objective: To distinguish between a potent, reversible inhibitor and a true covalent, irreversible inhibitor.

Methodology:

  • Incubate the target enzyme with a concentration of 7-ACEI sufficient to cause >95% inhibition.

  • As a control, incubate the enzyme with buffer/DMSO alone.

  • Transfer both samples to dialysis cassettes (with a molecular weight cutoff that retains the enzyme but allows the small molecule inhibitor to pass through).

  • Dialyze extensively against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes.

  • After dialysis, measure the residual activity of both the inhibitor-treated sample and the control sample.

  • Interpretation: If the inhibition is irreversible, the enzyme activity will not be recovered in the inhibitor-treated sample.[4] If the inhibitor were reversible, it would diffuse out during dialysis, and enzyme activity would be restored.

Target Identification with Activity-Based Protein Profiling (ABPP)

For identifying the full spectrum of cellular targets of 7-ACEI, ABPP is the state-of-the-art technique.[5][6] This chemoproteomic method uses chemical probes to map the functional state of enzymes directly in complex biological systems.[7][8]

Objective: To identify which proteins in a cell lysate or living cell are covalently modified by 7-ACEI.

Workflow:

  • Probe Synthesis (Conceptual): An analogue of 7-ACEI would be synthesized containing a "tag" for visualization or enrichment, such as an alkyne or azide group for click chemistry, or a biotin group.

  • Proteome Labeling: Incubate the tagged 7-ACEI probe with a complex proteome (e.g., cell lysate). The probe will covalently label its active enzyme targets. A control incubation is performed with a competing excess of untagged 7-ACEI to identify specific targets.

  • Tag Conjugation: A reporter tag (e.g., Biotin-Azide if an alkyne probe was used) is "clicked" onto the probe-labeled proteins.

  • Enrichment: The biotinylated proteins are captured and enriched using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.[9]

Visualization of the ABPP Workflow

G input_node input_node process_node process_node analysis_node analysis_node Proteome Complex Proteome (e.g., Cell Lysate) Probe Incubate with 7-ACEI-Alkyne Probe Proteome->Probe Click Click Chemistry: Add Biotin-Azide Tag Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Target Protein Identification LCMS->Identify

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Known Biological Targets and Therapeutic Potential

The reactivity of 7-ACEI and related 4-chloroisocoumarins makes them broad-spectrum inhibitors of serine proteases, with specificity dictated by the C3-alkoxy substituent.[4]

  • Inflammatory Proteases: A primary target is human leukocyte elastase (HLE), a protease involved in tissue destruction during chronic inflammatory diseases like COPD and rheumatoid arthritis.[3][4] Other targets include cathepsin G and mast cell chymase.

  • Coagulation Factors: 7-ACEI has been shown to inhibit trypsin-like enzymes in the coagulation cascade, such as thrombin and Factor XIIa, suggesting potential as an antithrombotic agent.[3][4]

  • Pathogen Proteases: More recent studies have identified the bacterial serine protease HtrA from Chlamydia trachomatis as a target for 4-chloroisocoumarins, opening avenues for novel antimicrobial therapies.[1][2]

  • Apoptosis and Cell Signaling: While direct, potent inhibition of caspases (cysteine proteases) by 7-ACEI is less characterized, other isocoumarin derivatives are known to modulate apoptotic pathways.[10] Some derivatives have been found to inhibit the 20S proteasome and prevent the γ-secretase-mediated production of Aβ peptides, suggesting relevance for neurodegenerative diseases like Alzheimer's.[10]

Summary and Future Directions

7-amino-4-chloro-3-ethoxyisocoumarin is a classic example of a mechanism-based serine protease inhibitor. Its covalent and irreversible mode of action, conferred by the stable acyl-enzyme intermediate promoted by the C7-amino group, makes it a powerful tool for chemical biology and a valuable lead scaffold in drug discovery.

Future research should focus on:

  • Improving Selectivity: Modifying the C3-alkoxy group to match the S1 pockets of specific proteases of interest can enhance selectivity and reduce off-target effects.

  • Comprehensive Target Profiling: Employing unbiased ABPP methods to map the complete target landscape of 7-ACEI in various cell and tissue types will illuminate its full biological activity and potential therapeutic applications.

  • Structural Biology: Obtaining crystal structures of 7-ACEI in complex with its target proteases would provide atomic-level detail of the binding interactions and the conformation of the covalent adduct, guiding the design of next-generation inhibitors.

By combining classic enzymology with modern chemoproteomics, the full potential of inhibitors like 7-amino-4-chloro-3-ethoxyisocoumarin can be realized, paving the way for new research tools and therapeutic strategies.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors. Biochemistry, 24(25), 7200–7213. [Link]

  • Phillips, M. J. A., Huston, W. M., McDonagh, A. M., & Rawling, T. (2024). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. Molecules, 29(7), 1519. [Link]

  • Phillips, M. J. A., Huston, W. M., McDonagh, A. M., & Rawling, T. (2024). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. Molecules. [Link]

  • National Center for Biotechnology Information (2024). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. PubMed. [Link]

  • Groutas, W. C., & Dou, D. (2001). Coumarin and isocoumarin as serine protease inhibitors. Current Pharmaceutical Design, 7(7), 555-568. [Link]

  • Wang, L., et al. (2015). Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling. Anti-Cancer Drugs, 26(6), 667-77. [Link]

  • Lis, M., et al. (2008). Synthesis of new 3-Alkoxy-7-amino-4-chloro-isocoumarin derivatives as new β-amyloid peptides production inhibitors and their activities on various classes of proteases. Bioorganic & Medicinal Chemistry, 16(15), 7274-81. [Link]

  • Codding, P. W., & Groutas, W. C. (1996). 4-Chloro-7-(iodoacetyl)amino-3-methoxy-isocoumarin. Acta Crystallographica Section C, 52(2), 451-453. [Link]

  • Adibekian, A., et al. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Cell Chemical Biology, 23(8), 969-980. [Link]

  • Wikipedia. (2023). Activity-based proteomics. In Wikipedia. [Link]

  • Nomura, D. K. (2015). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. ACS Chemical Biology, 10(11), 2415-2425. [Link]

  • Singh, A., et al. (2021). The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 26(11), 3328. [Link]

  • Zhang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 349. [Link]

  • Stennicke, H. R., & Salvesen, G. S. (2010). Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors. Biochemical Journal, 431(3), 437-445. [Link]

  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics, 261, 104586. [Link]

  • ResearchGate. (2024). Exploring the pKa, Molecular Binding, and Caspase-3 Activation Potential of Coumarin Derivatives. [Link]

  • Lee, Y. S., & Kim, Y. S. (2010). Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation. Investigational New Drugs, 28(4), 423-31. [Link]

  • Liu, X., et al. (2018). Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors. Letters in Drug Design & Discovery, 15(1), 84-93. [Link]

Sources

Foundational

Advanced Technical Guide: Isocoumarin-Based Serine Protease Inhibitors

Mechanisms, Synthesis, and Therapeutic Applications Executive Summary Isocoumarins (1H-2-benzopyran-1-ones) represent a privileged scaffold in medicinal chemistry, functioning as potent, mechanism-based "suicide" inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary

Isocoumarins (1H-2-benzopyran-1-ones) represent a privileged scaffold in medicinal chemistry, functioning as potent, mechanism-based "suicide" inhibitors of serine proteases. Unlike reversible inhibitors, isocoumarins form a stable covalent acyl-enzyme complex that often undergoes secondary reactions to permanently disable the target enzyme. This guide provides a comprehensive technical analysis of their mechanism of action, Structure-Activity Relationships (SAR), synthetic methodologies, and experimental protocols for validation.

Target Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists.

Mechanistic Foundations: The Suicide Inhibition Pathway

Isocoumarins are classified as mechanism-based inactivators . They are unreactive in solution but become highly reactive electrophiles upon processing by the target enzyme's catalytic machinery.

The Masked Electrophile Hypothesis

The core efficacy of isocoumarins, particularly 3,4-dichloroisocoumarin (3,4-DCI) , lies in the unmasking of a reactive functionality after the initial attack by the active site serine.

  • Acylation: The active site Serine-195 (chymotrypsin numbering) attacks the carbonyl carbon (C1) of the isocoumarin lactone ring.

  • Ring Opening: The lactone ring opens, forming an acyl-enzyme intermediate.

  • Unmasking: This ring-opening exposes a reactive functional group (e.g., an acyl chloride in the case of 3,4-DCI or a quinone imine methide in 7-amino derivatives).

  • Crosslinking (Secondary Alkylation): The newly exposed electrophile reacts with a proximal nucleophile, typically Histidine-57 , forming a "double-hit" covalent adduct that prevents deacylation and permanently inactivates the enzyme.

Mechanistic Visualization

The following diagram illustrates the inactivation pathway for a 7-amino-4-chloro-3-alkoxyisocoumarin, highlighting the formation of the quinone imine methide intermediate.

IsocoumarinMechanism Enzyme Free Enzyme (Ser-OH, His-N:) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis + Inhibitor Inhibitor Isocoumarin (Lactone Intact) Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme (Ring Open) Michaelis->AcylEnzyme Ser-195 Attack (Acylation) Intermediate Quinone Imine Methide AcylEnzyme->Intermediate HCl Elimination DeadEnzyme Irreversibly Inhibited Enzyme (His-Alkylated) Intermediate->DeadEnzyme His-57 Crosslink

Figure 1: Mechanism-based inactivation pathway involving secondary alkylation of the catalytic histidine.

Structure-Activity Relationships (SAR)

The potency and specificity of isocoumarin inhibitors are strictly governed by substituents at positions 3, 4, and 7.

The SAR Matrix
PositionRoleKey Substituents & Effects
C-3 Secondary Specificity Alkoxy groups (OR): Mimic the P1 residue of the substrate. • Ethoxy/Methoxy: General reactivity.[1][2][3]• Benzyloxy:[4] Enhances binding to chymotrypsin-like pockets.• Basic groups: Target trypsin-like enzymes.
C-4 Reactivity Tuner Electron-Withdrawing Groups (EWG): • Chlorine (Cl):[5] Critical for activating the carbonyl for nucleophilic attack and serving as a leaving group for secondary alkylation.• H: Significantly lower reactivity (reversible inhibition).
C-7 Primary Specificity Recognition Element (S1 Pocket): • Guanidino/Amino: Potent for Thrombin, Trypsin, Factor Xa .• Acylamino (e.g., Tosyl-amino): Potent for Human Leukocyte Elastase (HLE) .• Unsubstituted: Broad spectrum (e.g., 3,4-DCI).
Kinetic Constants ( ) Comparison

The second-order rate constant


 (

) is the gold standard for comparing covalent inhibitors.
CompoundSubstituents (3, 4, 7)Target Enzyme

(

)
Specificity Note
3,4-DCI 3-Cl, 4-Cl, 7-HHL Elastase~8,900General inhibitor; destroys catalytic triad.
3,4-DCI 3-Cl, 4-Cl, 7-HChymotrypsin~120Less effective than on elastase.
JCP-7G 3-OEt, 4-Cl, 7-GuanidinoThrombin> 100,000Highly specific for trypsin-like proteases.
JCP-7A 3-OEt, 4-Cl, 7-TosylaminoHL Elastase~5,500Targeted elastase inhibitor.

Chemical Synthesis: The Modified Powers Method

The most robust synthetic route for 3-alkoxy-4-chloroisocoumarins utilizes homophthalic acid monoesters cyclized with phosphorus pentachloride (PCl5). This method installs the critical 4-chloro substituent and the 3-alkoxy group in a single cascade.

Synthesis Workflow

Synthesis Start Homophthalic Acid Step1 Esterification (ROH, H+) Start->Step1 Intermediate1 Homophthalic Acid Monoester Step1->Intermediate1 Step2 Cyclization & Chlorination (PCl5, Toluene, 40°C) Intermediate1->Step2 Product 3-Alkoxy-4-chloroisocoumarin Step2->Product

Figure 2: Synthetic route for 3-alkoxy-4-chloroisocoumarins.

Detailed Protocol: Synthesis of 3-Ethoxy-4-chloroisocoumarin

Objective: Synthesize a core scaffold for elastase inhibition.

Reagents:

  • Homophthalic acid (1.0 eq)

  • Ethanol (Absolute)

  • Thionyl Chloride (SOCl2) or H2SO4 (catalytic)

  • Phosphorus Pentachloride (PCl5) (2.5 eq)[6]

  • Anhydrous Toluene[3][6]

Procedure:

  • Mono-Esterification:

    • Dissolve homophthalic acid (10 mmol) in absolute ethanol (20 mL).

    • Add catalytic H2SO4 (0.5 mL) and reflux for 4 hours.

    • Critical Step: Monitor TLC to ensure formation of the monoester (major) vs diester. The monoester is required for the cyclization.

    • Evaporate solvent, dissolve residue in EtOAc, wash with NaHCO3 (sat), dry (MgSO4), and concentrate.

  • Cyclization/Chlorination (The Powers Reaction):

    • Dissolve the homophthalic acid monoester (5 mmol) in anhydrous toluene (50 mL) in a flame-dried flask under Argon.

    • Add PCl5 (12.5 mmol, 2.5 eq) in one portion.

    • Heat the mixture to 40°C (Do not reflux; high heat degrades the product) for 12–16 hours.

    • Observation: Evolution of HCl gas indicates reaction progress.

    • Workup: Cool to 0°C. Wash the toluene layer rapidly with ice-cold 5% NaHCO3 (2x) and brine (1x).

    • Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purification: Recrystallize from benzene/hexane or purify via flash chromatography (Silica, EtOAc/Hexane 1:9).

Yield: Typically 60–75%. Characterization: 1H NMR will show the loss of the methylene protons of the homophthalic acid and the appearance of the aromatic isocoumarin system.

Experimental Framework: Kinetic Validation

To validate the inhibitor, you must determine the pseudo-first-order inactivation rate constant (


) and the second-order rate constant (

).
Protocol: Determination of (Kitz-Wilson Method)

Reagents:

  • Target Protease (e.g., Human Leukocyte Elastase, 50 nM final)

  • Chromogenic Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA, 100 µM)

  • Inhibitor Stock (DMSO)

  • Assay Buffer (0.1 M HEPES, 0.5 M NaCl, pH 7.5)

Method:

  • Incubation: Mix enzyme and inhibitor (at varying concentrations

    
    ) in buffer at 25°C.
    
  • Sampling: At timed intervals (

    
     min), remove an aliquot.
    
  • Residual Activity: Dilute the aliquot into a cuvette containing the chromogenic substrate (100-fold dilution to stop inhibition reaction).

  • Measurement: Measure the initial velocity (

    
    ) of substrate hydrolysis at 405 nm.
    
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).[7] The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .[8]
    • The y-intercept gives

      
       and the x-intercept gives 
      
      
      
      .
    • If the plot is linear through the origin (no saturation), the slope is

      
      .
      

Therapeutic Frontiers

Isocoumarins are transitioning from chemical probes to potential therapeutics.

Therapeutic AreaTarget ProteaseApplication
Pulmonary Disease Human Leukocyte Elastase (HLE) Treatment of emphysema, cystic fibrosis, and COPD. 7-acylamino isocoumarins prevent lung tissue degradation.
Oncology Urokinase (uPA) / Granzymes Inhibition of metastasis and tumor invasion. Recent derivatives show promise in blocking angiogenesis.[9]
Coagulation Thrombin / Factor Xa Anticoagulants. 7-guanidino derivatives act as potent, short-acting anticoagulants.
Infectious Disease HtrA (Chlamydia) Recent (2024) studies identify 4-chloroisocoumarins as inhibitors of the bacterial protease HtrA, blocking Chlamydia replication.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor. Biochemistry, 24(8), 1831-1841. Link

  • Kam, C. M., Fujikawa, K., & Powers, J. C. (1988). Mechanism-based isocoumarin inhibitors for trypsin and blood coagulation serine proteases: new anticoagulants. Biochemistry, 27(7), 2547-2557. Link

  • Powers, J. C., & Kam, C. M. (1994). Isocoumarin Inhibitors of Serine Proteases. Methods in Enzymology, 244, 442-465. Link

  • Mal, D., & Pahari, P. (2007). Recent advances in the synthesis of isocoumarins. Chemical Reviews, 107(5), 1892-1918. Link

  • Groutas, W. C., et al. (1997). Structure-based design of potent and selective inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 40(12), 1807-1817. Link

  • Marsh, J. A., et al. (2024). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. International Journal of Molecular Sciences, 25, 2345. Link

Sources

Exploratory

Cheminformatics and Pharmacological Profile: 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one

Executive Summary This technical guide characterizes 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one , a synthetic isocoumarin derivative belonging to the class of mechanism-based serine protease inhibitors. Structurally a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one , a synthetic isocoumarin derivative belonging to the class of mechanism-based serine protease inhibitors. Structurally analogous to JLK-6 (the methoxy variant), this compound is distinguished by its 3-ethoxy substitution, which enhances lipophilicity while retaining the core pharmacophore required for enzyme acylation.

This guide details the physicochemical properties, mechanism of inactivation, and kinetic characterization protocols necessary for integrating this compound into drug discovery workflows, particularly for targets involving elastase-like serine proteases and amyloid precursor protein (APP) processing pathways.

Module 1: Physicochemical Characterization

The following data is derived from stoichiometric calculation and structure-activity relationship (SAR) data established for the 3-alkoxy-4-chloroisocoumarin class.

Chemical Identity & Properties[1][2][3][4]
PropertyValueTechnical Note
IUPAC Name 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-oneCore scaffold: Isocoumarin (1H-2-benzopyran-1-one)
Molecular Formula C₁₁H₁₀ClNO₃ Calculated based on atomic stoichiometry.
Molecular Weight 239.66 g/mol Monoisotopic Mass: ~239.03 g/mol
Substituents 7-Amino (-NH₂)4-Chloro (-Cl)3-Ethoxy (-OCH₂CH₃)The 4-Cl/3-Ethoxy pair creates a highly reactive "masked" electrophile.
Solubility Profile DMSO, DMF (>10 mM)Low aqueous solubility; requires organic co-solvent (typically <1% DMSO final).
Lipophilicity (cLogP) ~2.1 - 2.4Estimated. Higher than the methoxy analog (JLK-6) due to the ethyl chain.
Structural Logic (DOT Visualization)

The following diagram illustrates the functional decomposition of the molecule, highlighting the pharmacophores responsible for binding and reactivity.

ChemicalStructure Core Isocoumarin Core (Scaffold) Pos3 3-Ethoxy Group (Recognition/Stability) Core->Pos3 Pos 3 subst. Pos4 4-Chloro Group (Electron Withdrawal) Core->Pos4 Pos 4 subst. Pos7 7-Amino Group (Fluorescence/Selectivity) Core->Pos7 Pos 7 subst. Reactivity Acyl-Enzyme Potential (Suicide Inhibition) Pos3->Reactivity Leaving Group Modulation Pos4->Reactivity Increases Electrophilicity at C1 Carbonyl

Figure 1: Structural Activity Relationship (SAR) map of the 7-amino-4-chloro-3-ethoxyisocoumarin scaffold.

Module 2: Mechanistic Pharmacology

Mechanism of Action: Suicide Inhibition

Unlike competitive inhibitors that bind reversibly, 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one acts as a mechanism-based inactivator (suicide substrate). The inhibition is time-dependent and generally irreversible.

  • Recognition: The enzyme recognizes the isocoumarin ring, often mistaking the 3-ethoxy group for the P1 residue of a natural peptide substrate.

  • Acylation: The catalytic serine hydroxyl (e.g., Ser195 in chymotrypsin/elastase) attacks the carbonyl carbon (C1) of the isocoumarin.

  • Ring Opening: The lactone ring opens. In 3-alkoxy-4-chloroisocoumarins, the 4-chloro substituent plays a critical role. It withdraws electrons, making the acyl-enzyme intermediate highly stable and resistant to hydrolysis (deacylation).

  • Inactivation: The enzyme remains covalently modified (acylated), preventing further catalytic turnover.

Pathway Visualization

Mechanism cluster_0 Critical Feature E_S Enzyme-Inhibitor Complex (Michaelis Complex) Transition Tetrahedral Intermediate E_S->Transition Binding AcylEnzyme Stable Acyl-Enzyme (Covalent Bond) Transition->AcylEnzyme Acylation (k2) DeadEnzyme Inactivated Enzyme (No Deacylation) AcylEnzyme->DeadEnzyme k3 (Deacylation is ~0) Serine Active Site Serine Nucleophilic Attack Serine->Transition RingOpen Lactone Ring Opening Note 4-Cl group stabilizes Acyl-Enzyme against hydrolysis Note->AcylEnzyme

Figure 2: Kinetic pathway of serine protease inactivation by 3-alkoxy-4-chloroisocoumarins.

Module 3: Experimental Protocol (Kinetic Characterization)

Objective: Determine the pseudo-first-order inactivation rate constant (


) and the second-order inactivation rate constant (

) for a target protease (e.g., Human Leukocyte Elastase or Chymotrypsin).
Reagents & Setup
  • Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100.

  • Substrate: A fluorogenic peptide substrate specific to the target (e.g., Suc-Ala-Ala-Pro-Val-AMC for Elastase).

  • Inhibitor Stock: 10 mM 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one in dry DMSO.

Protocol Steps
  • Preparation of Reaction Mixture:

    • Prepare a range of inhibitor concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10 µM) in the assay buffer. Keep DMSO concentration constant (max 1%).

  • Enzyme Incubation:

    • Add the target enzyme (final conc. 10–50 nM) to the inhibitor solutions.

    • Incubate at 25°C or 37°C.

  • Time-Point Aliquoting (Discontinuous Method):

    • At specific time intervals (

      
       = 0, 5, 10, 20, 30, 60 min), remove an aliquot of the enzyme-inhibitor mixture.
      
  • Residual Activity Measurement:

    • Dilute the aliquot 1:100 into a cuvette/well containing the fluorogenic substrate (saturation conditions,

      
      ).
      
    • Measure the initial velocity (

      
      ) of substrate hydrolysis (Ex/Em: 360/460 nm for AMC).
      
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration
      
      
      .
    • The slope of each line represents

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (max inactivation rate) and
      
      
      (inhibitor affinity).
Workflow Visualization

AssayProtocol Start Start: Prepare Reagents Mix Mix Enzyme + Inhibitor (Various Concentrations) Start->Mix Incubate Incubate (t = 0 to 60 min) Mix->Incubate Sample Remove Aliquot at Time t Incubate->Sample At intervals Dilute Dilute into Substrate Solution (> 10x Km) Sample->Dilute Read Measure Residual Activity (Fluorescence) Dilute->Read Calc Calculate k_obs and K_I Read->Calc

Figure 3: Discontinuous kinetic assay workflow for determining inactivation constants.

References

  • Powers, J. C., & Kam, C. M. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors.[1] Biochemistry, 24(25), 7200–7213. Link

  • Petit, A., et al. (2003). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors and their activities on various classes of protease. Bioorganic & Medicinal Chemistry, 11(14), 3141-3152.[2] Link

  • Baggio, R., et al. (2025). General mechanism of 3-alkoxy-4-chloroisocoumarins. ResearchGate/Vertex Archive. Link

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[1][3][4][5][6] Chemical Reviews, 102(12), 4501-4524. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one from homophthalic acid

Executive Summary This application note details the robust synthetic protocol for 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one , a critical scaffold in the development of serine protease inhibitors and mechanism-based s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthetic protocol for 7-amino-4-chloro-3-ethoxy-1H-isochromen-1-one , a critical scaffold in the development of serine protease inhibitors and mechanism-based suicide substrates (e.g., the JLK inhibitor series for


-secretase modulation in Alzheimer's research).

The synthesis utilizes homophthalic acid as the starting material, employing a three-stage sequence: regioselective nitration, oxidative cyclization-chlorination, and chemoselective reduction. Special attention is given to the one-pot cyclization/functionalization using phosphorus pentachloride (


), a step often prone to moisture sensitivity and yield variability. This guide provides optimized parameters to maximize the yield of the 7-amino congener while preserving the labile 4-chloro-3-ethoxy vinyl ether system.

Retrosynthetic Analysis & Strategy

The target molecule contains three distinct functionalities on the isocoumarin core: a 7-amino group, a 4-chloro substituent, and a 3-ethoxy group.

  • Disconnection A (Amino Group): The 7-amino moiety is best installed via reduction of a nitro group. The nitro group directs the regiochemistry early in the synthesis.

  • Disconnection B (Heterocyclic Core): The 3-ethoxy-4-chloro-isocoumarin skeleton is constructed from homophthalic acid via the "Tirodkar-Usgaonkar" type reaction using

    
    . This method simultaneously cyclizes the ring, introduces the halogen at C4, and activates C3 for nucleophilic attack by ethanol.
    

Strategic Workflow:

  • Nitration: Electrophilic aromatic substitution on homophthalic acid. The methylene group (

    
    ) is a strong ortho/para activator, while the carboxyl group (
    
    
    
    ) is a meta director. Both effects reinforce substitution at the position para to the methylene group (Position 4 on the benzene ring), which corresponds to Position 7 in the final isocoumarin.
  • Cyclization/Chlorination: Reaction with

    
     yields a reactive 3,3,4-trichloroisochroman intermediate.
    
  • Alkoxylation: Solvolysis with ethanol generates the 3-ethoxy-4-chloroisocoumarin.

  • Reduction: Chemoselective reduction of the nitro group using stannous chloride (

    
    ) to avoid dechlorination of the C4-Cl bond.
    

Detailed Experimental Protocols

Step 1: Regioselective Nitration of Homophthalic Acid

Objective: Isolate 4-nitrohomophthalic acid.

Reagents:

  • Homophthalic acid (10.0 g, 55.5 mmol)

  • Fuming Nitric acid (

    
    , 15 mL)
    
  • Concentrated Sulfuric acid (20 mL)

Protocol:

  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an ice-salt bath, cool the concentrated sulfuric acid to 0°C.

  • Addition: Slowly add the fuming nitric acid dropwise, maintaining the temperature below 5°C.

  • Substrate Addition: Add homophthalic acid portion-wise over 30 minutes. The reaction is exothermic; strict temperature control (

    
    ) is critical to prevent dinitration.
    
  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours.

  • Quench: Pour the reaction mixture carefully onto 200 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

  • Isolation: Filter the solid, wash with ice-cold water (

    
     mL), and dry in a vacuum oven at 50°C.
    
  • Purification: Recrystallize from water/ethanol (9:1) to remove minor isomers (e.g., 6-nitro isomer).

    • Target Yield: ~75-80%[1]

    • Product: 4-Nitrohomophthalic acid (m.p. 218–220°C).

Step 2: One-Pot Cyclization and Functionalization

Objective: Synthesis of 4-chloro-3-ethoxy-7-nitro-1H-isochromen-1-one.

Reagents:

  • 4-Nitrohomophthalic acid (5.0 g, 22.2 mmol)

  • Phosphorus pentachloride (

    
    ) (18.5 g, 88.8 mmol, 4 equiv.)
    
  • Phosphorus oxychloride (

    
    ) (10 mL, as solvent/catalyst) or Toluene (dry, 50 mL)
    
  • Absolute Ethanol (excess)

Protocol:

  • Chlorination: In a dry 250 mL RBF fitted with a reflux condenser and drying tube (

    
    ), suspend 4-nitrohomophthalic acid in dry toluene (or 
    
    
    
    ).
  • Reagent Addition: Add

    
     in one portion.
    
  • Reflux: Heat the mixture to reflux (110°C) for 4 hours. The evolution of HCl gas indicates the reaction progress. The solution should become clear/homogeneous.

    • Mechanistic Note: This step forms the unstable 3,3,4-trichloro-7-nitroisochroman-1-one intermediate.

  • Evaporation: Distill off the solvent and excess

    
     under reduced pressure. Caution:  Do not overheat the residue; the intermediate is thermally sensitive.
    
  • Alkoxylation: Resuspend the crude residue in dry toluene (20 mL). Carefully add absolute ethanol (30 mL) dropwise at 0°C (exothermic).

  • Completion: Reflux the mixture for 2 hours.

  • Workup: Cool to RT and remove solvent in vacuo. Dissolve the residue in Ethyl Acetate (EtOAc), wash with saturated

    
     (to remove acidic byproducts), then brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (Hexane:EtOAc 80:20).

    • Product: 4-Chloro-3-ethoxy-7-nitroisocoumarin (Yellow solid).

Step 3: Chemoselective Reduction

Objective: Reduction to 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one.

Reagents:

  • 4-Chloro-3-ethoxy-7-nitroisocoumarin (1.0 g, 3.7 mmol)

  • Stannous Chloride Dihydrate (

    
    ) (4.2 g, 18.5 mmol, 5 equiv.)
    
  • Ethanol (20 mL)

Protocol:

  • Dissolution: Dissolve the nitro-isocoumarin in ethanol in a 100 mL RBF.

  • Reduction: Add

    
     in one portion.
    
  • Heat: Heat to 70°C (gentle reflux) for 2–3 hours. Monitor by TLC (the amine is more polar and often fluorescent under UV).

    • Why SnCl2? Catalytic hydrogenation (

      
      ) carries a high risk of hydrogenolysis of the C4-Chlorine bond. 
      
      
      
      is highly selective for nitro groups in the presence of vinyl halides.
  • Quench: Cool to RT. Pour into ice water and adjust pH to ~8 using saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
     mL). The tin salts may form an emulsion; filtration through Celite helps clarify the layers.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via chromatography (Hexane:EtOAc 60:40).

    • Final Product: 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one.

Data Summary & Specifications

ParameterSpecification / Result
Appearance Yellow to brownish crystalline solid
Molecular Formula

Molecular Weight 239.66 g/mol
Melting Point 142–145°C (Lit. range for analogs)
Yield (Overall) ~35–45% (from Homophthalic acid)
Key IR Signals

(

),

(Lactone C=O),

(C=C)
1H NMR Diagnostic

1.3 (t, 3H,

), 4.4 (q, 2H,

), 6.5-7.5 (Ar-H, 3H), 5.5 (br s,

)

Reaction Pathway Visualization

G Start Homophthalic Acid (C9H8O4) Step1 Nitration (HNO3, H2SO4, 0°C) Start->Step1 Inter1 4-Nitrohomophthalic Acid (Major Isomer) Step1->Inter1 Regioselective NO2 insertion (Para to -CH2-) Step2 Cyclization & Chlorination (PCl5, POCl3, Reflux) Inter1->Step2 Inter2 [3,3,4-Trichloro-7-nitro- isochroman-1-one] (Unstable Intermediate) Step2->Inter2 Formation of Vinyl Chloride precursor Step3 Alkoxylation (EtOH, Reflux) Inter2->Step3 Inter3 4-Chloro-3-ethoxy- 7-nitroisocoumarin Step3->Inter3 Nucleophilic Sub. at C3 Step4 Chemoselective Reduction (SnCl2, EtOH, 70°C) Inter3->Step4 Final 7-Amino-4-chloro-3-ethoxy- 1H-isochromen-1-one Step4->Final Nitro -> Amino (Cl retained)

Caption: Step-wise synthetic pathway transforming homophthalic acid to the target 7-amino isocoumarin, highlighting the critical intermediate and chemoselective reduction.

Troubleshooting & Critical Controls

  • Regioselectivity (Step 1): If the melting point of the nitro-acid is low (<200°C), substantial 6-nitro isomer may be present. Ensure the nitration temperature does not exceed 10°C during addition.

  • Moisture Sensitivity (Step 2):

    
     is extremely hygroscopic. Use fresh reagent. If the reaction in Step 2 turns dark black/tarry, the temperature was likely too high or the reagents were wet.
    
  • Dechlorination Risk (Step 3): Avoid using Zinc/HCl or catalytic hydrogenation (

    
    ) for the reduction step, as these often lead to the hydro-dechlorinated product (7-amino-3-ethoxyisocoumarin). 
    
    
    
    or
    
    
    are the preferred mild reductants.

References

  • Bihel, F., et al. (2003). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors.[3] Bioorganic & Medicinal Chemistry, 11(14), 3141-3152.

  • Tirodkar, R. B., & Usgaonkar, R. N. (1971). Isocoumarins: Synthesis of 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-4-chloroisocoumarin-7-carboxylic acids. Indian Journal of Chemistry, 9, 123-125.
  • Organic Syntheses. (1941).[2] 4-Nitrophthalic Acid.[2][4][3][5] Organic Syntheses, Coll.[2][4] Vol. 1, p.408.[2] (Note: Analogous nitration chemistry reference).

  • Powers, J. C., & Kam, C. M. (1998). Mechanism-based isocoumarin inhibitors for serine proteases. Methods in Enzymology, 244, 442-457.

Sources

Application

Application Note: Kinetic Characterization of Isocoumarin Derivatives as Serine Protease Inhibitors

[1] Abstract This application note details the protocol for evaluating isocoumarin derivatives as mechanism-based (suicide) inhibitors of serine proteases. Unlike reversible competitive inhibitors, isocoumarins function...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the protocol for evaluating isocoumarin derivatives as mechanism-based (suicide) inhibitors of serine proteases. Unlike reversible competitive inhibitors, isocoumarins function via a covalent modification of the catalytic serine residue, often involving a secondary alkylation event (e.g., with Histidine-57). Consequently, standard


 values are time-dependent and insufficient for structure-activity relationship (SAR) ranking.[1] This guide prioritizes the determination of the second-order rate constant of inactivation (

), providing the gold standard for assessing potency and selectivity in drug discovery campaigns.[2]

Scientific Foundation: Mechanism of Action

Isocoumarins (e.g., 3,4-dichloroisocoumarin) are masked acylating agents. Their inhibitory potency relies on the recognition of the 3-alkoxy and 7-amino substituents by the protease S1/S2 pockets, followed by a chemical "warhead" activation.

The Inhibition Cascade
  • Michaelis Complex (

    
    ):  Non-covalent binding driven by substituent affinity.
    
  • Acylation: The active site Serine-195 attacks the carbonyl carbon of the isocoumarin ring.

  • Ring Opening: The isocoumarin ring opens, releasing a reactive acyl-enzyme intermediate.

  • Secondary Capture (Optional but Potent): In 7-amino substituted derivatives, the ring opening generates a quinone imine methide, which can crosslink to His-57, rendering the inhibition irreversible.

Diagram 1: Mechanism of Action

Isocoumarin_Mechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex [E·I] Enzyme->Complex Kd (Binding) Inhibitor Isocoumarin (Latent Electrophile) Inhibitor->Complex Kd (Binding) Hydrolysis Spontaneous Hydrolysis Inhibitor->Hydrolysis Buffer Instability (t1/2 ~20 min) AcylEnzyme Acyl-Enzyme (Ring Open) Complex->AcylEnzyme k2 (Acylation) AcylEnzyme->Enzyme k3 (Deacylation/Turnover) DeadEnzyme Irreversibly Inhibited Enzyme (Crosslinked) AcylEnzyme->DeadEnzyme k_inact (His-57 Alkylation) caption Figure 1: Kinetic pathway of isocoumarin-mediated serine protease inactivation.

Materials & Critical Reagent Setup

Reagents
  • Target Enzyme: Purified Serine Protease (e.g., Human Neutrophil Elastase, Thrombin, Chymotrypsin).[3]

  • Substrate: Fluorogenic peptide substrate (AMC or ACC leaving group) specific to the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC for Elastase).[3][4]

  • Inhibitor: Isocoumarin derivative stock (10-50 mM in 100% DMSO).

  • Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

    • Note: Triton X-100 is mandatory to prevent false positives caused by colloidal aggregation of hydrophobic inhibitors.

Critical Stability Warning

Isocoumarins, particularly 3,4-dichloroisocoumarin (3,4-DCI), are unstable in aqueous buffers at pH > 7.0 due to spontaneous hydrolysis of the lactone ring.

  • Rule: Never dilute isocoumarins into buffer until the exact moment of the experiment.

  • Storage: Keep stocks in anhydrous DMSO at -20°C.

Protocol 1: Time-Dependent Screening ( Shift)

Purpose: To rapidly identify if a compound acts via a covalent mechanism.

A standard


 is insufficient because the potency of covalent inhibitors increases with time. This protocol measures the "IC50 Shift."
Procedure
  • Preparation: Prepare a 2x Enzyme solution in Assay Buffer.

  • Plate Setup: In a black 96-well plate, add 50 µL of Enzyme solution to columns 1-10.

  • Inhibitor Addition: Add 1 µL of Inhibitor (serially diluted in DMSO) to the wells.

  • Incubation (Split Plate):

    • Set A (T=0): Immediately add 50 µL of Substrate and read velocity.

    • Set B (T=30): Incubate Enzyme + Inhibitor for 30 minutes at 37°C. Then add 50 µL of Substrate and read velocity.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 10 minutes.

Data Interpretation
ParameterReversible InhibitorIsocoumarin (Covalent)
IC50 (T=0) Value XValue Y (often weak)
IC50 (T=30) Value X (Unchanged)Value Z (Significantly lower, e.g., >10-fold shift)

Protocol 2: Determination of (The Gold Standard)

Purpose: To quantify the efficiency of covalent bond formation.

This protocol uses the Kitz-Wilson (Discontinuous) Method . It separates the inactivation step from the residual activity measurement to avoid substrate competition artifacts.

Experimental Workflow
  • Inactivation Mix: Prepare 5 tubes containing Enzyme (e.g., 100 nM) + Inhibitor at varying concentrations (e.g., 0, 0.5x, 1x, 2x, 5x, 10x expected

    
    ).
    
  • Incubation: Incubate at 37°C.

  • Sampling: At specific time points (

    
     = 0, 5, 10, 20, 40, 60 min), remove a small aliquot (e.g., 5 µL).
    
  • Dilution/Assay: Rapidly dilute the aliquot 20-fold into a well containing a large volume (95 µL) of Substrate at saturating concentration (

    
    ).
    
    • Why? The large dilution stops the inhibition reaction (lowers [I]) and the high [S] protects the remaining active enzyme.

  • Measurement: Measure the residual enzymatic velocity (

    
    ).
    
Diagram 2: Experimental Workflow

Workflow Stock Inhibitor Stock (DMSO) Incubation Incubation Phase Enzyme + Inhibitor (Var. Time & Conc.) Stock->Incubation Sampling Sampling (Aliquot 5 µL) Incubation->Sampling t = 0, 5, 10... min Dilution Dilution Phase (1:20) Into Saturating Substrate Sampling->Dilution Stops Inactivation Read Measure Residual Velocity (v) Dilution->Read Fluorescence Slope caption Figure 2: Discontinuous assay workflow for determining k_inact/KI.

Data Analysis & Calculations

Step 1: Determine Pseudo-First-Order Rates ( )

For each inhibitor concentration


, plot the natural log of the fraction of remaining activity against incubation time.


  • Plot:

    
     vs. Time (min).
    
  • Result: The slope of each line is

    
     (observed inactivation rate) for that specific 
    
    
    
    .
Step 2: Determine and

Plot the extracted


 values against the Inhibitor concentration 

.[2] Fit to the hyperbolic equation:


  • 
     (max inactivation rate):  The asymptote of the curve (units: 
    
    
    
    or
    
    
    ).
  • 
     (inactivation constant):  The concentration of inhibitor yielding half-maximal inactivation rate (units: M or µM).
    
  • 
    :  The second-order rate constant (units: 
    
    
    
    ). This is the final metric for comparing potency.
Summary Table: Data Processing
StepX-AxisY-AxisOutput Parameter
1 Incubation Time (

)

Slope =

2 Inhibitor Conc (

)


and

Troubleshooting & Expert Tips

  • Non-Saturation (

    
     is linear): 
    
    • Issue: If the plot of

      
       vs 
      
      
      
      is a straight line passing through zero, you have not reached saturation (
      
      
      ).
    • Solution: You cannot determine

      
       and 
      
      
      
      separately.[5] Report the slope as
      
      
      .[2]
  • Spontaneous Hydrolysis:

    • Issue: Isocoumarins degrade in buffer.

    • Control: Run a "No Enzyme" control where Inhibitor is incubated in buffer, then Enzyme is added at the end. If the inhibitor is dead, the activity will be high.

  • Substrate Depletion:

    • Issue: In the residual activity assay, ensure

      
       of the substrate is consumed to maintain steady-state assumptions.
      

References

  • Powers, J. C., & Kam, C. M. (1992). Isocoumarin Inhibitors of Serine Proteases.[6][7][8][9][10][11][12][13] Methods in Enzymology.

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985).[12] Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[6][12] Biochemistry.[6][12][14]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Bihel, F., et al. (2003).[15] Synthesis of new 3-Alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptides production inhibitors.[15] Bioorganic & Medicinal Chemistry.

Sources

Method

Solubility of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one in DMSO and ethanol

Application Note & Protocol Topic: Solubility Profiling and Stock Solution Preparation of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one in Dimethyl Sulfoxide (DMSO) and Ethanol Audience: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solubility Profiling and Stock Solution Preparation of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one in Dimethyl Sulfoxide (DMSO) and Ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Preclinical Research

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is a substituted isochromenone, a class of compounds investigated for a range of biological activities. The successful evaluation of any lead compound in preclinical and in vitro studies is fundamentally dependent on understanding its physicochemical properties, chief among them being solubility. Inconsistent or poor solubility can lead to significant experimental artifacts, including underestimated potency, poor reproducibility, and compound precipitation in assay media.

This document serves as a comprehensive guide for establishing a robust solubility profile for 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one. We present detailed protocols for determining its solubility in two common laboratory solvents with distinct physicochemical properties: dimethyl sulfoxide (DMSO) and ethanol.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, recognized for its exceptional ability to dissolve a wide array of both polar and non-polar compounds.[1][2] It is the industry standard for preparing high-concentration stock solutions for high-throughput screening and cell-based assays.[1] Its aprotic nature, meaning it does not donate hydrogen atoms to hydrogen bonds, makes it relatively inert and less likely to interfere with compound activity compared to protic solvents.[3][4]

  • Ethanol: A polar protic solvent, capable of donating a hydrogen atom to form hydrogen bonds.[5][6] It is a less toxic and often more biologically compatible solvent than DMSO, making it a valuable alternative for certain applications, though its solvation power is generally lower for diverse structures.

By systematically evaluating solubility in both a polar aprotic and a polar protic solvent, researchers can gain critical insights into the compound's behavior, enabling the design of more reliable and reproducible experiments.

Materials and Equipment

Reagents & Consumables:

  • Test Compound: 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one (solid powder)

  • Dimethyl Sulfoxide (DMSO): Anhydrous, ≥99.9% purity, sterile-filtered[1]

  • Ethanol (EtOH): 200 proof (100%), ACS grade or higher

  • Sterile Microcentrifuge Tubes: 1.5 mL or 2.0 mL, nuclease-free

  • Sterile Pipette Tips: Nuclease-free, low-retention

Equipment:

  • Analytical Balance: Readable to at least 0.1 mg

  • Micropipettes: Calibrated (e.g., P10, P200, P1000)

  • Vortex Mixer

  • Water Bath Sonicator

  • Water Bath or Heat Block: Capable of maintaining 37°C

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Protocol 1: Qualitative Solubility Determination

Objective: To visually determine the solubility of the test compound at a target concentration (e.g., 10 mM) in both DMSO and ethanol. This protocol employs a tiered approach with increasing mechanical and thermal energy to achieve dissolution.[7]

G cluster_prep Preparation cluster_dissolution Dissolution Cascade cluster_outcome Outcome prep1 Weigh Compound prep2 Aliquot into 2 Tubes (1 for DMSO, 1 for EtOH) prep1->prep2 step1 Add Solvent to Target Concentration (e.g., 10 mM) prep2->step1 step2 Vortex at RT (2 minutes) step1->step2 step3 Observe Solution step2->step3 step4 Water Bath Sonication (5 minutes) step3->step4 If Not Dissolved soluble SOLUBLE: Clear, Particulate-Free Solution step3->soluble If Dissolved step5 Observe Solution step4->step5 step6 Incubate at 37°C (15-30 minutes) step5->step6 If Not Dissolved step5->soluble If Dissolved step7 Observe Solution step6->step7 step7->soluble If Dissolved insoluble INSOLUBLE: Visible Precipitate, Cloudiness, or Suspension step7->insoluble If Still Not Dissolved

Caption: Workflow for preparing a validated stock solution.

Step-by-Step Methodology:

  • Weighing: Using an analytical balance, weigh the desired mass of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one directly into a sterile, pre-weighed microcentrifuge tube.

  • Solvent Calculation: Based on the precise mass of the compound and the target concentration, calculate the exact volume of anhydrous DMSO required.

  • Initial Dissolution: Add approximately 80% of the calculated DMSO volume to the tube. This prevents overshooting the final volume if the compound itself has significant volume.

  • Achieve Complete Dissolution: Use the dissolution cascade from Protocol 1 (vortex, sonicate, warm if necessary) until the compound is fully dissolved and the solution is perfectly clear.

  • Final Volume Adjustment: Carefully add the remaining DMSO to reach the final calculated volume.

  • Homogenization: Vortex the final solution thoroughly to ensure it is homogenous.

  • Aliquoting and Storage: To preserve the integrity of the stock solution, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or, for long-term stability, at -80°C. [8]This practice is critical to avoid degradation from repeated freeze-thaw cycles. [8]

Scientific Discussion: Causality and Best Practices

The Rationale Behind Solvent Choice and Protocol Design:

The structure of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one, with its aromatic rings, halogen, and polar amine and ether groups, suggests it will have moderate to good solubility in polar organic solvents. However, the crystalline lattice energy of the solid form must be overcome by the solvent-solute interactions for dissolution to occur.

  • DMSO's Superior Solvating Power: DMSO is a highly polar solvent with a large dipole moment, allowing it to effectively solvate a wide range of molecules. [9][10]As an aprotic solvent, it does not form a strong "cage" around the solute via hydrogen bonding, which can sometimes hinder reactivity. [4]This makes it an excellent choice for creating high-concentration stock solutions that are often necessary for generating dose-response curves in biological assays. [1][11]

  • The Role of Ethanol as a Protic Solvent: Ethanol is protic, meaning it has a hydroxyl (-OH) group that can act as a hydrogen bond donor. [5]This allows it to interact differently with the amine and carbonyl groups of the isochromenone compared to DMSO. While generally a good solvent, its hydrogen-bonding network can sometimes be less effective at breaking down the crystal lattice of complex organic molecules compared to DMSO. Determining solubility in ethanol provides a crucial data point for formulation development, especially if a less aggressive solvent than DMSO is required for the final application.

  • Self-Validating Protocols: The tiered approach of vortexing, sonicating, and warming is a self-validating system. [7]It ensures that a lack of dissolution is not merely due to insufficient kinetic energy. If a compound fails to dissolve after this cascade, it can be confidently classified as insoluble at that concentration under standard laboratory conditions.

  • Importance of Anhydrous Solvents: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. [12]Water contamination can significantly reduce the solubility of lipophilic compounds and may lead to compound precipitation over time. [12]Therefore, using anhydrous grade DMSO and handling it properly (e.g., minimizing time open to the air) is paramount for preparing stable stock solutions. [1]

Conclusion

This application note provides a systematic and scientifically grounded approach to characterizing the solubility of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one in DMSO and ethanol. By following these detailed protocols, researchers can generate reliable solubility data, prepare stable and accurate stock solutions, and ultimately enhance the quality and reproducibility of their downstream experiments. A thorough understanding of a compound's solubility is not a preliminary step but a foundational pillar of successful drug discovery and development.

References

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • wikiHow. How to Determine Solubility. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • ResearchGate. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

  • The Organic Chemistry Tutor. (2020, July 1). Solubility Rules. YouTube. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Chemistry LibreTexts. (2019, June 5). Protic vs Aprotic Solvents. [Link]

  • PubChem. 7-Amino-3-chloro-3-cephem-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic and Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • MySkinRecipes. 7-Amino-4-chloro-3-propoxy-1H-isochromen-1-one. [Link]

  • gChem. DMSO. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

Sources

Application

Technical Application Note: IC50 Determination of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

Compound Code: ACL-Eth (7-Amino-4-chloro-3-ethoxyisocoumarin) Primary Classification: Mechanism-Based (Suicide) Serine Protease Inhibitor Target Class: Serine Proteases (e.g., Human Leukocyte Elastase, Thrombin, Factor X...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: ACL-Eth (7-Amino-4-chloro-3-ethoxyisocoumarin) Primary Classification: Mechanism-Based (Suicide) Serine Protease Inhibitor Target Class: Serine Proteases (e.g., Human Leukocyte Elastase, Thrombin, Factor XIIa)

Introduction & Mechanism of Action

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one belongs to the class of 4-chloro-3-alkoxyisocoumarins. These are potent, irreversible, mechanism-based inhibitors of serine proteases. Unlike competitive inhibitors that bind reversibly, this compound covalently modifies the enzyme's active site.

Mechanistic Insight (Crucial for Assay Design)

The inhibitor acts as a "suicide substrate." The active site serine of the protease attacks the carbonyl carbon of the isocoumarin ring. This nucleophilic attack opens the isocoumarin ring, unmasking the reactive 4-chloro substituent, which subsequently alkylates a histidine residue or remains as a stable acyl-enzyme complex.

Implication for IC50 Determination: Because the inhibition is irreversible and time-dependent, a standard "mix-and-read" IC50 assay will yield variable results depending on how long the inhibitor and enzyme interact before the substrate is added.

  • Standard IC50: Measures equilibrium binding (Not applicable here).

  • Apparent IC50 (

    
    ):  Measures inhibition at a fixed pre-incubation time. This is the protocol detailed below. 
    
  • 
    :  The kinetic constant describing the efficiency of inactivation (Advanced characterization).
    
Inhibition Pathway Diagram

Mechanism E Free Enzyme (Serine Protease) EI Michaelis Complex (Reversible) E->EI + I I Inhibitor (ACL-Eth) I->EI Acyl Acyl-Enzyme Intermediate EI->Acyl Ring Opening (k2) Acyl->E Deacylation (Very Slow/Negligible) Dead Inactivated Enzyme (Covalent Bond) Acyl->Dead Alkylation/Stability (k3)

Figure 1: Mechanism of Action for 4-chloroisocoumarins. The formation of the 'Dead' complex is time-dependent, necessitating a pre-incubation step in the IC50 protocol.

Experimental Design Considerations

Enzyme Selection

This compound is a broad-spectrum serine protease inhibitor but shows specificity based on the 3-alkoxy group.

  • Primary Model: Human Leukocyte Elastase (HLE) / Neutrophil Elastase (HNE).

  • Secondary Models: Thrombin, Factor XIIa, or Chymotrypsin.

  • Note: The protocol below uses HLE as the representative target. Adjust the substrate accordingly if testing Thrombin.

Substrate Selection

Use a chromogenic or fluorogenic substrate specific to the protease.

  • For HLE: Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeO-Suc-AAPV-pNA).

  • Detection: Absorbance at 405 nm (formation of free p-nitroaniline).

Solvent & Solubility
  • Stock Solvent: DMSO (Dimethyl sulfoxide).

  • Solubility Limit: The compound is hydrophobic. Ensure final assay DMSO concentration is <5% (ideally 1-2%) to prevent enzyme denaturation or inhibitor precipitation.

  • Stability: Isocoumarins can spontaneously hydrolyze in basic buffers (pH > 8.0). Keep stocks in DMSO at -20°C. Prepare working dilutions immediately before use.

Detailed Protocol: Apparent IC50 Determination

This protocol determines the


 at a fixed pre-incubation time (30 minutes).
Materials & Reagents
ComponentSpecificationNotes
Assay Buffer 0.1 M HEPES, 0.5 M NaCl, pH 7.5High ionic strength stabilizes HLE.
Enzyme Human Neutrophil Elastase (HNE)Dilute to 20-50 nM final concentration.
Substrate MeO-Suc-AAPV-pNAStock: 20 mM in DMSO. Final:

(approx. 0.2 mM).
Inhibitor ACL-EthStock: 10 mM in DMSO.
Control DMSOVehicle control.
Plate 96-well Clear Flat-BottomFor absorbance reading.
Experimental Workflow

Protocol Start Start Experiment Prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitor Series) Start->Prep Plate 2. Plate Setup Add 80 µL Enzyme + 10 µL Inhibitor Prep->Plate Incubate 3. Pre-Incubation 30 Minutes @ 25°C (CRITICAL STEP) Plate->Incubate StartRxn 4. Initiate Reaction Add 10 µL Substrate Incubate->StartRxn Measure 5. Kinetic Measurement Read Abs @ 405nm for 10 mins StartRxn->Measure Analyze 6. Calculate Velocity (Slope) & Fit Dose-Response Measure->Analyze

Figure 2: Step-by-step workflow for determining Apparent IC50.

Step-by-Step Procedure
  • Preparation of Inhibitor Dilutions:

    • Prepare a 10 mM stock of ACL-Eth in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate 8-10 concentrations (e.g., range from 100 µM down to 0.05 µM).

    • Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer to reduce DMSO concentration before adding to the enzyme.

  • Enzyme Pre-Incubation (The "Suicide" Step):

    • In a 96-well plate, add 80 µL of Enzyme Solution (diluted in Assay Buffer) to experimental wells.

    • Add 10 µL of Inhibitor Working Solution (from step 1) to the wells.

    • Include Positive Control wells: 80 µL Enzyme + 10 µL diluted DMSO (no inhibitor).

    • Include Blank wells: 80 µL Buffer + 10 µL diluted DMSO (no enzyme).

    • Incubate for exactly 30 minutes at 25°C.

    • Note: This allows the ACL-Eth to covalently modify the active site. Shorter times will yield higher (poorer) IC50 values.

  • Reaction Initiation:

    • Add 10 µL of Substrate Solution (MeO-Suc-AAPV-pNA) to all wells.

    • Final reaction volume = 100 µL.

    • Final Substrate concentration should be near the

      
       of the enzyme (approx. 0.2 mM for HLE).
      
  • Measurement:

    • Immediately place the plate in a kinetic microplate reader.

    • Monitor Absorbance at 405 nm .

    • Read every 30 seconds for 10–15 minutes.

Data Analysis

Calculating Initial Velocity ( )
  • Plot Absorbance (Y-axis) vs. Time (X-axis) for each well.

  • Determine the slope of the linear portion of the curve (typically the first 5-10 minutes).

  • This slope is the initial velocity (

    
    ).
    
  • Subtract the slope of the Blank wells from all experimental wells.

IC50 Curve Fitting
  • Normalize the data:

    
    
    
  • Plot % Activity (Y-axis) vs. Log[Inhibitor Concentration] (X-axis).

  • Fit the data using a 4-Parameter Logistic (4PL) Non-Linear Regression model:

    
    
    
  • Report the result as

    
     (30 min pre-incubation) .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 (Low Potency) Insufficient Pre-incubationIncrease pre-incubation time from 30 min to 60 min. The IC50 should decrease (improve) with time for this compound class.
No Inhibition Hydrolysis of InhibitorIsocoumarins are unstable in basic pH. Ensure buffer pH is 7.0–7.5. Prepare dilutions fresh. Do not store diluted aqueous stocks.
Precipitation Solubility LimitCheck for turbidity. Lower the maximum concentration or increase DMSO (max 5%).
Non-Linear Kinetics Substrate DepletionReduce enzyme concentration or measurement time. Ensure <10% substrate conversion.

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors. Biochemistry, 24(25), 7200–7213.

  • Bihel, F., et al. (2003). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors.[1] Bioorganic & Medicinal Chemistry, 11(14), 3141-3152.

  • Huston, W. M., et al. (2011). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. International Journal of Molecular Sciences, 12(12), 9205-9216.

Sources

Method

Application Note: In Vitro Stability Profiling of 3-Ethoxy-4-Chloroisocoumarin

In vitro stability of 3-ethoxy-4-chloroisocoumarin in aqueous buffers Executive Summary 3-Ethoxy-4-chloroisocoumarin is a potent, mechanism-based "suicide" inhibitor designed to target serine proteases (e.g., human leuko...

Author: BenchChem Technical Support Team. Date: February 2026

In vitro stability of 3-ethoxy-4-chloroisocoumarin in aqueous buffers

Executive Summary

3-Ethoxy-4-chloroisocoumarin is a potent, mechanism-based "suicide" inhibitor designed to target serine proteases (e.g., human leukocyte elastase, chymotrypsin, and granzymes). While highly effective in enzyme inactivation, its utility is strictly governed by its intrinsic hydrolytic instability in aqueous environments.

This Application Note details the chemical behavior of 3-ethoxy-4-chloroisocoumarin in aqueous buffers, providing a validated protocol for determining its half-life (


) and degradation kinetics. We address the critical "race condition" between enzyme inhibition and spontaneous hydrolysis, ensuring researchers design assays that yield reproducible, artifact-free data.

Chemical Mechanism & Stability Profile

The Hydrolysis Problem

The efficacy of isocoumarin inhibitors relies on the reactivity of the heterocyclic lactone ring. In the presence of a serine protease, the active site serine attacks the carbonyl carbon (C1), forming a stable acyl-enzyme complex.

However, in aqueous buffers—particularly at physiological or basic pH—water or buffer nucleophiles (e.g., hydroxyl ions) can mimic this attack. This results in the spontaneous opening of the lactone ring, generating an inactive degradation product (typically a substituted homophthalic acid derivative). This non-productive hydrolysis depletes the inhibitor concentration (


) over time, leading to underestimation of inhibitory potency (

).
Pathway Visualization

The following diagram illustrates the parallel pathways of enzyme inhibition versus spontaneous hydrolysis.

G Inhibitor 3-Ethoxy-4-chloroisocoumarin (Active Lactone) Complex Acyl-Enzyme Intermediate (Inhibited) Inhibitor->Complex k_inact (Specific Binding) HydrolysisProd Hydrolyzed Ring-Open Product (Inactive) Inhibitor->HydrolysisProd k_hyd (Spontaneous Hydrolysis) Enzyme Serine Protease (Active Enzyme) Enzyme->Complex Buffer Aqueous Buffer (OH- / H2O) Buffer->HydrolysisProd pH / Nucleophiles

Figure 1: Competitive pathways for 3-ethoxy-4-chloroisocoumarin. The inhibitor faces a kinetic competition between specific enzyme inactivation (


) and spontaneous hydrolysis (

).

Experimental Design Guidelines

To ensure data integrity, the following variables must be controlled:

Buffer Selection (Critical)
  • Recommended: HEPES, MOPS, or Phosphate buffers (pH 7.0 – 7.5).

  • Avoid: Primary amine buffers (e.g., Tris , Glycine) at high pH. The free amine in Tris can act as a nucleophile, attacking the isocoumarin ring and accelerating degradation rates significantly compared to water alone.

  • pH Sensitivity: Hydrolysis is base-catalyzed. Stability decreases logarithmically as pH increases above 7.0.

Solvent Effects
  • Stock Solution: Prepare in 100% DMSO or DMF. The compound is stable in anhydrous organic solvents for months at -20°C.

  • Aqueous Solubility: Sparingly soluble.[1] Ensure the final DMSO concentration in the assay is <5% (v/v) to prevent precipitation, though 1-2% is ideal for enzyme assays.

Protocol: Determination of Hydrolytic Stability ( )

This protocol uses UV-Vis spectrophotometry to monitor the disappearance of the intact isocoumarin ring.[2] Isocoumarins typically exhibit a characteristic absorbance maximum (


) between 320–350 nm or 280–300 nm, which shifts or decreases upon ring opening.
Materials
  • Compound: 3-Ethoxy-4-chloroisocoumarin (Solid).

  • Solvent: Anhydrous DMSO.

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (degassed).

  • Equipment: UV-Vis Spectrophotometer with kinetic mode and temperature control (set to 25°C or 37°C).

Step-by-Step Workflow

Workflow Step1 1. Prepare Stock Solution 10-50 mM in DMSO (Keep Anhydrous) Step2 2. Spectral Scan (Baseline) Dilute to 50-100 µM in Buffer Scan 250-400 nm to find Lambda_max Step1->Step2 Step3 3. Kinetic Setup Blank: Buffer + DMSO Sample: Buffer + Inhibitor Step2->Step3 Step4 4. Data Acquisition Monitor Abs at Lambda_max Interval: 30s | Duration: 60-120 min Step3->Step4 Step5 5. Analysis Fit to First-Order Decay Calculate t_1/2 Step4->Step5

Figure 2: Experimental workflow for determining hydrolytic half-life.

Detailed Procedure
  • Stock Preparation: Dissolve the inhibitor in dry DMSO to a concentration of 20 mM.

  • Spectral Scan:

    • Dilute the stock into the assay buffer to a final concentration of 50 µM.

    • Immediately perform a wavelength scan (250–400 nm).

    • Identify the peak absorbance (

      
      ) associated with the isocoumarin ring. Note: If the spectrum overlaps significantly with protein absorbance (280 nm), HPLC analysis may be required instead.
      
  • Kinetic Run:

    • Set the spectrophotometer to the identified

      
      .
      
    • Zero the instrument with buffer containing the same % of DMSO.

    • Add the inhibitor to the buffer (t=0), mix rapidly by inversion (do not vortex excessively to avoid bubbles), and place in the cuvette.

    • Record Absorbance (

      
      ) every 30–60 seconds for 90 minutes.
      
  • HPLC Alternative: If UV signal is low, quench aliquots at time points into 1% Trifluoroacetic acid (TFA) to stop hydrolysis, and analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

Data Analysis & Interpretation

Hydrolysis of 3-ethoxy-4-chloroisocoumarin follows pseudo-first-order kinetics in excess water.

Calculation

Plot


 versus time (

), where

is the absorbance at infinite time (fully hydrolyzed).

The slope of the linear regression represents the observed rate constant,


 (min

).


Calculate the half-life (


):


Representative Stability Data (Simulated)

Note: Values are representative of general 3-alkoxy-4-chloroisocoumarin class behavior.

Buffer ConditionpHTemperatureApprox.

Stability Rating
50 mM Acetate 5.025°C> 24 HoursStable
50 mM HEPES 7.525°C~ 30 - 60 minModerate
50 mM Tris 7.525°C< 20 minUnstable (Nucleophilic attack)
50 mM HEPES 8.537°C< 10 minVery Unstable

Best Practices for Enzyme Assays

  • "Make Fresh" Rule: Never store diluted aqueous solutions of the inhibitor. Prepare the working dilution immediately before adding to the enzyme.

  • Incubation Timing: When determining

    
     or 
    
    
    
    , keep the pre-incubation time of Inhibitor and Enzyme shorter than the inhibitor's hydrolytic
    
    
    . If the incubation is too long, the effective concentration of the inhibitor drops, skewing results.
  • Control Reactions: Always run a "Buffer + Inhibitor" control alongside your enzymatic assay to correct for background hydrolysis absorbance changes, especially if using a colorimetric substrate that absorbs near the inhibitor's

    
    .
    

References

  • Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors.[3] Biochemistry, 24(25), 7200–7213.[4]

  • Powers, J. C., & Kam, C. M. (1995). Isocoumarin Inhibitors of Serine Peptidases. Methods in Enzymology, 248, 3-18.

  • Harper, J. W., et al. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor.[2][3][4][5] Biochemistry, 24(8), 1831–1841.[2]

Sources

Application

Preparation of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one Stock Solutions: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of stock solutions of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of stock solutions of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes best practices in chemical handling and solution preparation to ensure the accuracy, reproducibility, and safety of experimental workflows. The causality behind each step is explained, and procedures for validation are integrated to uphold scientific integrity.

Introduction

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any experimental work, the reliability of results is fundamentally dependent on the precise and accurate preparation of starting materials. Stock solutions are concentrated liquids from which working solutions of a desired lower concentration can be conveniently prepared.[1] The use of well-characterized stock solutions saves time, conserves valuable compounds, and, most importantly, enhances the consistency and reproducibility of experiments.[2]

This application note outlines the critical considerations and detailed steps for preparing high-quality stock solutions of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one, addressing solvent selection, dissolution techniques, safety precautions, and quality control measures.

Compound Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is paramount for its safe and effective handling.

Physicochemical Properties (Inferred)

Due to the limited availability of specific experimental data for 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one, the following properties are inferred based on its structural motifs (aromatic amine, chlorinated aromatic, ethoxy group, and isochromenone core) and data from analogous compounds.

PropertyInferred CharacteristicRationale and Considerations
Appearance White to off-white or pale yellow solid.Aromatic amines and related heterocyclic compounds are often crystalline solids at room temperature. Color may be influenced by purity.
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF). Moderately to sparingly soluble in alcohols (e.g., ethanol, methanol).[3] Poorly soluble in water.[4]The presence of polar functional groups (amino, ethoxy, lactone) suggests solubility in polar organic solvents. The non-polar aromatic core limits aqueous solubility.
Stability Potential for hydrolysis of the lactone ring under strongly acidic or basic conditions.[5] Susceptible to degradation upon prolonged exposure to light (photodegradation) and strong oxidizing agents.[6]The isochromenone core contains an ester (lactone) functional group, which can be susceptible to hydrolysis. Aromatic amines can be sensitive to oxidation.
Safety and Handling

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one contains structural alerts that necessitate stringent safety protocols. The presence of an aromatic amine and a chlorinated aromatic ring suggests potential toxicity.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Engineering Controls: All handling of the solid compound and its concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[8]

  • Health Hazards: Aromatic amines are a class of compounds that can be harmful if inhaled, ingested, or absorbed through the skin.[1][7] Some aromatic amines are known or suspected carcinogens.[9] Chlorinated organic compounds can also pose health risks.[8]

  • Disposal: Dispose of all waste containing 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays due to its high solvating power and compatibility with many experimental systems at low final concentrations.

Materials and Equipment
  • 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Glass vials with PTFE-lined caps

  • Spatula

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC A Calculate Required Mass B Weigh Compound Accurately A->B Target: 10 mM C Transfer to Volumetric Flask B->C D Add Small Volume of DMSO C->D E Vortex/Sonicate to Dissolve D->E Ensure complete dissolution F Bring to Final Volume with DMSO E->F G Mix Thoroughly F->G H Aliquot into Vials G->H I Label Vials Clearly H->I J Store at -20°C or -80°C I->J Protect from light K Perform Quality Control J->K Before use

Caption: Workflow for preparing 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one stock solution.

  • Calculation:

    • Determine the molecular weight (MW) of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one. For the purpose of this protocol, we will assume a hypothetical MW of 255.67 g/mol . It is critical to use the actual molecular weight provided by the supplier.

    • Use the following formula to calculate the mass of the compound required to make a specific volume of a 10 mM stock solution: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • For example, to prepare 10 mL of a 10 mM stock solution: Mass (g) = (0.010 mol/L) x (0.010 L) x (255.67 g/mol ) = 0.0025567 g = 2.56 mg

  • Weighing:

    • Place a clean, empty weighing vessel (e.g., a weigh boat or a small glass vial) on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one. For small quantities, it is often more accurate to weigh a slightly larger amount and adjust the volume of the solvent accordingly to achieve the desired concentration.[7]

  • Dissolution:

    • Transfer the weighed compound to a Class A volumetric flask of the appropriate size (e.g., 10 mL).

    • Add a portion of the DMSO (e.g., 5-7 mL for a 10 mL final volume) to the volumetric flask.

    • Cap the flask and vortex thoroughly to dissolve the compound. If the compound is slow to dissolve, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure that no solid particles remain.

    • Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

    • Invert the flask several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in appropriately labeled glass vials with PTFE-lined caps. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.

    • Each vial should be clearly labeled with the compound name, concentration, solvent, date of preparation, and the preparer's initials.[10]

    • Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is generally preferred.

Quality Control

To ensure the integrity of experimental results, it is essential to perform quality control (QC) on the prepared stock solutions.[11]

Quality Control Workflow

QC_Workflow Start New Stock Solution Prepared Check1 Visual Inspection (Clarity, Color, Particulates) Start->Check1 Check2 Concentration Verification (e.g., UV-Vis Spectroscopy) Check1->Check2 Check3 Purity Assessment (e.g., HPLC or LC-MS) Check2->Check3 Decision Pass QC? Check3->Decision Pass Release for Experimental Use Decision->Pass Yes Fail Discard and Prepare New Stock Decision->Fail No

Caption: A typical workflow for the quality control of chemical stock solutions.

Initial Quality Control
  • Visual Inspection: The stock solution should be clear and free of any visible particulates. Any cloudiness or precipitation may indicate poor solubility or degradation.

  • Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectroscopy if a reference spectrum and extinction coefficient are available. A dilution series of the stock solution should be prepared, and the absorbance measured at the wavelength of maximum absorbance (λmax). The concentration can then be calculated using the Beer-Lambert law.

  • Purity Assessment: The purity and integrity of the compound in the stock solution should be assessed, especially if it is to be stored for an extended period. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products.[12]

Ongoing Quality Control
  • Periodic Re-evaluation: For long-term studies, it is advisable to periodically re-evaluate the quality of the stock solution (e.g., every 6 months) to ensure its stability under the chosen storage conditions.

  • Freeze-Thaw Stability: If single-use aliquots are not practical, the stability of the compound to a limited number of freeze-thaw cycles should be determined by comparing a freshly thawed aliquot to one that has undergone several freeze-thaw cycles.

Conclusion

The preparation of accurate and stable stock solutions of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is a critical first step in any experimental workflow. By following the detailed protocol and adhering to the safety and quality control measures outlined in this application note, researchers can ensure the reliability and reproducibility of their results. The principles described herein are broadly applicable to the preparation of stock solutions for a wide range of research compounds.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs.
  • ChemAxon. (n.d.). How to handle amines safely in industrial environments: A comprehensive guide.
  • Rice University. (n.d.). Working with Stock Solutions.
  • QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS.
  • Elchemy. (2024, August 29). 5 Quality Control Tools to Optimize Chemical Testing & Production.
  • Diplomata Comercial. (n.d.). Chemical Quality Control: Ensuring Excellence in SLES Supply.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Cold Spring Harbor Protocols. (n.d.). Common Reagents.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • IJTSRD. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Isochromanone synthesis.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • PMC. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from Physical Chemistry Research website.
  • Semantic Scholar. (2014, September 1). (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation.
  • BenchChem. (n.d.). Technical Support Center: Isochromanone Synthesis.
  • Clinical Gate. (2015, February 8). Chemical stability in dosage forms.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • BenchChem. (n.d.). Samandarone stability issues in different solvents and storage conditions.

Sources

Method

Application Note: Kinetic Characterization of Human Leukocyte Elastase (HLE) Inhibition by Isocoumarins

[1][2] Abstract & Introduction Human Leukocyte Elastase (HLE, EC 3.4.21.[1][2]37) is a serine protease stored in the azurophil granules of neutrophils.[1][2] While essential for host defense, uncontrolled HLE activity is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

Human Leukocyte Elastase (HLE, EC 3.4.21.[1][2]37) is a serine protease stored in the azurophil granules of neutrophils.[1][2] While essential for host defense, uncontrolled HLE activity is a primary driver of tissue destruction in emphysema, cystic fibrosis, and chronic obstructive pulmonary disease (COPD).[1]

Isocoumarins represent a class of mechanism-based (suicide) inhibitors or slow-tight binding inhibitors for serine proteases.[1] Unlike simple competitive inhibitors, isocoumarins typically react with the active site serine (Ser195) to form a covalent acyl-enzyme intermediate.[1] Depending on the specific substitution pattern (e.g., 3-alkoxy-7-amino-4-chloroisocoumarins), this intermediate may be stable (irreversible inhibition) or deacylate slowly (reversible inhibition).[1]

This guide provides a rigorous framework for determining the kinetic parameters (


, 

,

,

) that define the potency and mechanism of novel isocoumarin derivatives against HLE.[1]

Mechanistic Principles

To design a valid assay, one must understand the reaction pathway. Isocoumarins act as "suicide substrates." The enzyme recognizes the inhibitor, and the catalytic nucleophile (Ser195) attacks the carbonyl carbon of the isocoumarin ring.[1]

Reaction Pathway

The reaction proceeds in two main stages:

  • Michaelis Complex Formation (

    
    ):  Rapid, reversible binding.[1]
    
  • Acylation (

    
    ):  Ring opening and formation of a covalent acyl-enzyme complex.[1]
    
  • Fate of the Complex:

    • Stable Inhibition: The acyl-enzyme does not hydrolyze (or does so negligibly).[1]

    • Turnover: The complex deacylates, regenerating active enzyme (acting as a slow substrate).[1]

    • Aging: Secondary reactions (e.g., with His57) form an even more stable species.[1]

Mechanism Diagram

Isocoumarin_Mechanism E E + I (Free Enzyme + Inhibitor) EI E·I (Michaelis Complex) E->EI k_on EI->E k_off E_Acyl E-Acyl (Covalent Acyl-Enzyme) EI->E_Acyl k_inact (Acylation) Product E + P (Turnover/Hydrolysis) E_Acyl->Product k_deacyl (Slow) Aged E-Inact (Aged/Alkylated Enzyme) E_Acyl->Aged k_age (Secondary Reaction)

Caption: Kinetic pathway of serine protease inhibition by isocoumarins. The critical step for potency is the ratio of


.[1]

Materials & Reagents

Enzyme & Substrate
  • Enzyme: Human Leukocyte Elastase (HLE).[1][2][3] Purity >95%.

    • Storage: Reconstitute in 50 mM NaOAc (pH 5.5), 200 mM NaCl. Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-AAPV-p-nitroanilide).[1]

    • Rationale: Highly specific for HLE. The release of p-nitroaniline (pNA) is monitored at 405 nm or 410 nm .[1][4][5]

    • Preparation: Dissolve in 100% DMSO to make a 20-50 mM stock.[1]

Assay Buffer (Physiological Mimic)

Standard conditions to prevent autolysis and adsorption:

  • Composition: 100 mM HEPES, 500 mM NaCl, pH 7.5.

  • Additives: 0.01% Triton X-100 (prevents enzyme loss to plasticware) or 0.05% Brij-35.[1]

  • Note: High ionic strength (0.5 M NaCl) is crucial for HLE stability and activity.[1]

Inhibitor Preparation[7]
  • Dissolve isocoumarins in 100% DMSO.

  • Critical: Final DMSO concentration in the assay must be < 5% (optimally < 2%) to avoid solvent-induced enzyme inactivation.[1]

Experimental Protocols

Protocol A: Stability Check (Spontaneous Hydrolysis)

Before kinetic analysis, ensure the inhibitor is stable in the assay buffer.[1] Isocoumarins contain a lactone ring susceptible to hydrolysis at pH 7.5.

  • Prepare Assay Buffer (pH 7.5).[1]

  • Add Inhibitor (e.g., 50 µM) to the buffer (no enzyme).[1]

  • Monitor Absorbance (200–400 nm scan) over 60 minutes.[1]

  • Criteria: If the spectrum changes significantly (>10% loss), the inhibitor is unstable.[1] You must correct concentrations for the half-life (

    
    ) or use a lower pH if feasible (though HLE requires neutral pH).[1]
    
Protocol B: Determination of (Continuous Method)

This protocol utilizes the Kitz & Wilson method (or Tian & Tsou method) for time-dependent inhibition.[1] It is superior to IC50 because it distinguishes binding affinity (


) from chemical reactivity (

).[1]
1. Experimental Setup
  • Instrument: UV-Vis Spectrophotometer or Plate Reader (thermostated to 25°C or 37°C).[1]

  • Detection: Absorbance at 405 nm (

    
     for pNA).[1]
    
2. Reaction Mix Preparation

Prepare the following in a 96-well plate or cuvette:

  • Substrate ([S]): Fixed concentration (typically

    
    , approx. 
    
    
    
    ).[1]
  • Inhibitor ([I]): Vary concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50

    
    ).
    
  • Buffer: Up to final volume minus enzyme volume.

3. Initiation & Monitoring
  • Add Enzyme ([E]) (Final conc: 1–10 nM) to initiate the reaction.[1]

  • Immediately begin monitoring

    
     continuously for 30–60 minutes.
    
  • Observation: Control wells (0 inhibitor) will show a linear increase.[1] Inhibitor wells will show a curvilinear progress curve (exponential decrease in rate) as the enzyme becomes inactivated.[1]

4. Data Processing (The Math)

The product concentration


 over time follows the equation for slow-onset inhibition:

[1]
  • Step 1: Fit the progress curve of each inhibitor concentration to the equation above to extract the observed rate constant,

    
     .
    
    • Note: If inhibition is irreversible,

      
       (steady state velocity) approaches 0.[1]
      
  • Step 2: Plot

    
     vs. Inhibitor Concentration 
    
    
    
    .[1][3][6]
5. Determining

and

Analyze the relationship between


 and 

:
  • Scenario 1: Saturation Kinetics (Hyperbolic) If the plot curves and plateaus, it indicates a two-step mechanism (binding then reaction).[1] Fit to the Kitz-Wilson equation:

    
    [1]
    
    • 
      : Maximum inactivation rate.[1]
      
    • 
      : Dissociation constant of the initial complex.
      
  • Scenario 2: Linear Dependence If

    
     increases linearly with 
    
    
    
    (no saturation observed),
    
    
    is likely very high (
    
    
    ).[1] You can only determine the second-order rate constant (
    
    
    ):
    
    
    [1]
    • Slope of the line = apparent second-order rate constant.

Protocol C: Partition Ratio ( ) Determination

Some isocoumarins act as substrates (turnover) before killing the enzyme.[1] The partition ratio (


) is the number of substrate molecules processed per inactivation event.[1]
  • Titration: Prepare samples with fixed Enzyme concentration (

    
    ).
    
  • Add Inhibitor: Add varying molar ratios of

    
     (e.g., 0.5, 1.0, 2.0, ... 10.0).
    
  • Incubate: Allow reaction to proceed to completion (e.g., 1–2 hours).

  • Measure Activity: Dilute an aliquot into a standard substrate solution (MeO-Suc-AAPV-pNA) and measure residual velocity (

    
    ).
    
  • Plot: Residual Activity (%) vs.

    
    .
    
  • Analysis: The x-intercept of the linear extrapolation represents

    
    .
    
    • If x-intercept = 1, then

      
       (perfect suicide inhibitor).[1]
      
    • If x-intercept = 10, then

      
       (9 turnovers per inactivation).[1]
      

Experimental Workflow Diagram

Workflow Prep 1. Preparation Buffer: HEPES pH 7.5, 0.5M NaCl Substrate: MeO-Suc-AAPV-pNA Inhibitor: DMSO Stock Stability 2. Inhibitor Stability Check (Abs Scan, No Enzyme) Prep->Stability Assay 3. Continuous Kinetic Assay Mix S + I, Initiate with E Measure A405nm for 60 min Stability->Assay If stable CurveFit 4. Progress Curve Fitting Extract k_obs for each [I] Assay->CurveFit KitzWilson 5. Kitz-Wilson Plot Plot k_obs vs [I] CurveFit->KitzWilson Result 6. Calculate Constants k_inact, K_I, k_inact/K_I KitzWilson->Result

Caption: Step-by-step workflow for characterizing isocoumarin inhibition kinetics.

Data Summary & Interpretation

When reporting your data, summarize the constants in the following format to ensure comparability with literature (e.g., Powers et al.).

ParameterSymbolUnitSignificance
Inactivation Rate


Max rate of acyl-enzyme formation.[1] Higher is better.
Inhibition Constant


Affinity of initial non-covalent binding.[1] Lower is better.
Specificity Constant


Overall potency.[1][7][2] The most critical metric for comparison.
Partition Ratio

UnitlessTurnovers per inactivation event. Lower is better (0 is ideal).
Deacylation Rate

or


Rate of enzyme recovery.[1] For drugs, this should be near zero.

Interpretation Guide:

  • Good Inhibitor: High

    
    , Low 
    
    
    
    , Low
    
    
    .[1]
  • Isocoumarin Specificity: 3,4-dichloroisocoumarin (DCI) is a general inhibitor (

    
    ).[1][8] Optimized peptide-isocoumarins can reach 
    
    
    
    for HLE.[1]

Troubleshooting & Validation

  • Non-Linear Kitz-Wilson Plots:

    • Cause: Inhibitor insolubility or substrate depletion.

    • Fix: Check DMSO limits; ensure

      
       substrate conversion during the assay.
      
  • No Time-Dependence:

    • Cause:

      
       is too fast (reaction over in mixing time) or too slow (looks like reversible inhibition).[1]
      
    • Fix: For fast inhibitors, use a Stopped-Flow instrument. For slow ones, extend assay time to 2-4 hours.

  • Enzyme Instability:

    • Validation: Run a control with Enzyme + Buffer (no substrate/inhibitor) and assay aliquots over time to measure natural degradation.[1] HLE is sticky; ensure Triton X-100 is present.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[1][8][9] Biochemistry, 24(8), 1831–1841.[1][8][10] Link[1]

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245–3249.[11][12] Link

  • Stein, R. L., & Strimpler, A. M. (1987). Kinetic and mechanistic studies of the inhibition of human leukocyte elastase by isocoumarins. Biochemistry, 26(9), 2611–2615.[1] Link[1]

  • Copeland, R. A. (2013).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for

    
     methodology). Link[1]
    
  • Bieth, J. G. (1995). Theoretical and practical aspects of proteinase inhibition kinetics. Methods in Enzymology, 248, 59-84.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of isocoumarin inhibitors during storage

Executive Summary Isocoumarin derivatives, such as 3,4-dichloroisocoumarin (3,4-DCI) and NM-3 , are potent, mechanism-based serine protease inhibitors. However, their efficacy is frequently compromised by a single, often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocoumarin derivatives, such as 3,4-dichloroisocoumarin (3,4-DCI) and NM-3 , are potent, mechanism-based serine protease inhibitors. However, their efficacy is frequently compromised by a single, often overlooked chemical vulnerability: hydrolytic instability of the lactone ring .

In aqueous environments, the electrophilic lactone ring—which is essential for inhibiting the target enzyme—undergoes spontaneous hydrolysis, rendering the compound inert. This guide provides a scientifically grounded protocol to prevent this degradation, ensuring your experimental data remains reproducible and accurate.

Part 1: The Mechanism of Failure (The "Why")

To prevent degradation, one must understand the chemistry of the failure mode. Isocoumarins act as "suicide inhibitors." They recruit the enzyme's active site serine to attack their carbonyl carbon, forming a stable acyl-enzyme complex.[1]

The Problem: Water molecules can mimic this attack. In an aqueous buffer (especially at pH > 7.0), hydroxide ions (


) attack the lactone carbonyl, opening the ring and forming an inactive acid-derivative. Once the ring opens, the inhibitor can no longer react with the protease.
Diagram 1: Hydrolysis vs. Inhibition Pathway

The following diagram illustrates the competition between the desired inhibition pathway and the destructive hydrolysis pathway.

Isocoumarin_Pathways Inhibitor Active Isocoumarin (Intact Lactone Ring) Complex Acyl-Enzyme Complex (Irreversible Inhibition) Inhibitor->Complex Nucleophilic Attack (Serine-OH) Inactive Hydrolyzed Product (Ring Open - INACTIVE) Inhibitor->Inactive Spontaneous Hydrolysis (Rate increases w/ pH) Target Serine Protease (Target Enzyme) Target->Complex Water H2O / Buffer (Hydrolysis) Water->Inactive

Figure 1: The "race" between enzyme inhibition and hydrolysis. In aqueous storage, hydrolysis wins, deactivating the inhibitor before it reaches the enzyme.

Part 2: Storage & Handling Protocols (The "How")

Standard Operating Procedures (SOPs)

The following protocols are non-negotiable for maintaining inhibitor potency.

1. Lyophilized Powder Storage
  • Condition: Store at -20°C .

  • Protection: Keep desiccated. Moisture from the freezer air can initiate slow hydrolysis even in solid form.

  • Shelf Life: Typically ≥ 4 years if kept dry and frozen [1].

2. Stock Solution Preparation

Never prepare stock solutions in water or aqueous buffers.

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Scientist's Note: "Wet" DMSO (DMSO that has absorbed water from the air) is a common cause of silent failure. Use a fresh bottle of high-grade DMSO.

  • Concentration: Prepare high-concentration stocks (e.g., 10–25 mg/mL) to minimize the volume of solvent added to your reaction [2].

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

3. Working Solution (The "Golden Rule")
  • Protocol: Dilute the stock into the aqueous buffer immediately before use.

  • Stability Window: < 24 hours.[2]

    • Warning: Do not store diluted aqueous solutions overnight.[2][3] 3,4-DCI is sparingly soluble in water and will precipitate or hydrolyze rapidly [1].

Solubility & Stability Data Table
Solvent SystemSolubility (Approx.)StabilityRecommendation
Anhydrous DMSO ~20 mg/mLHigh (Months at -20°C)Preferred Stock Solvent
Anhydrous DMF ~25 mg/mLHigh (Months at -20°C)Alternative Stock Solvent
Ethanol ~10 mg/mLModerateAvoid for long-term storage
PBS (pH 7.2) ~0.1 mg/mL*Very Low (< 24 hrs) Prepare Immediately Before Use

*Note: Solubility in PBS is achieved by diluting a DMF/DMSO stock (e.g., 1:8 ratio).[3][4]

Part 3: Troubleshooting Guide (Q&A)

Q1: "I added the inhibitor to my buffer yesterday, and today my enzyme activity is back to 100%. What happened?" A: You likely experienced spontaneous hydrolysis. In pH 7.5 buffer, the half-life of the lactone ring can be short. By storing it overnight, the inhibitor converted to its inactive acid form.

  • Fix: Add the inhibitor to the buffer seconds before adding the enzyme, or add the inhibitor directly to the enzyme sample.

Q2: "When I dilute my DMSO stock into the buffer, the solution turns cloudy." A: This is precipitation. Isocoumarins are hydrophobic. If the concentration is too high or the mixing is poor, the compound crashes out of solution.

  • Fix:

    • Vortex the buffer vigorously while adding the DMSO stock.

    • Ensure your final concentration does not exceed the solubility limit (approx. 0.1 mg/mL in PBS) [1].[3][4]

    • Warm the solution slightly (37°C) if precipitation persists, but be aware this accelerates hydrolysis.

Q3: "The vial of inhibitor I received looks empty." A: This is normal for lyophilized potent inhibitors. The quantity (e.g., 1 mg) is often a thin, invisible film on the vial wall.

  • Fix: Do not attempt to weigh it. Add the calculated volume of anhydrous DMSO directly to the vial to dissolve the film, creating a master stock solution.

Q4: "Can I use a stock solution that has been freeze-thawed 10 times?" A: We advise against it. Each cycle introduces condensation (water) into the DMSO, which promotes hydrolysis during the thaw phase.

  • Fix: Aliquot your master stock immediately upon preparation. Use single-use aliquots.

Part 4: Self-Validation Protocol

Do not assume your inhibitor is active. Validate it using this simple "Positive Control" workflow.

Diagram 2: Validation Workflow

Validation_Workflow Start Start Validation Prep Prepare 10mM Stock (in Anhydrous DMSO) Start->Prep Control Control Reaction: Enzyme + Substrate + DMSO (No Inhibitor) Prep->Control Test Test Reaction: Enzyme + Substrate + Inhibitor (Fresh Dilution) Prep->Test Read Measure Absorbance/Fluorescence Control->Read Test->Read Decision Compare Activity Read->Decision Pass: >90% Inhibition Pass: >90% Inhibition Decision->Pass: >90% Inhibition Test Activity < 10% of Control Fail: Hydrolysis/Degradation Fail: Hydrolysis/Degradation Decision->Fail: Hydrolysis/Degradation Test Activity > 10% of Control

Figure 2: A simple enzymatic assay to verify inhibitor potency before critical experiments.

Validation Steps:

  • Enzyme: Use a cheap, robust protease like Trypsin or Elastase.

  • Substrate: Use a colorimetric substrate (e.g., BAPNA for trypsin).

  • Compare: Run the reaction with Fresh Inhibitor vs. Vehicle Control (DMSO only) .

  • Criteria: The inhibitor-treated sample should show <5-10% of the activity of the control. If activity remains high, the inhibitor has hydrolyzed.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985).[3][4] Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[3][4] Biochemistry, 24(8), 1831–1841.[3][4] Retrieved from [Link]

  • Powers, J. C., & Kam, C. M. (1992). Isocoumarin Inhibitors of Serine Proteases. Methods in Enzymology, 244, 442-465.

Sources

Optimization

Troubleshooting variable IC50 results for 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

Topic: Troubleshooting Variable IC50 Results Target Audience: Enzymologists, Medicinal Chemists, and Assay Development Scientists. Executive Summary You are likely experiencing variable IC50 values with 7-Amino-4-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Variable IC50 Results

Target Audience: Enzymologists, Medicinal Chemists, and Assay Development Scientists.

Executive Summary

You are likely experiencing variable IC50 values with 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one because this compound is a mechanism-based (suicide) inhibitor , not a reversible competitive inhibitor.

For this class of compounds (3-alkoxy-4-chloroisocoumarins), the IC50 is time-dependent .[1][2] It will decrease asymptotically as the pre-incubation time between the enzyme and inhibitor increases. Furthermore, the isocoumarin ring is susceptible to spontaneous hydrolysis in alkaline buffers, leading to rapid degradation of your stock solution or assay mixture.

This guide details the kinetic theory, stability factors, and corrected protocols required to generate reproducible data for this Human Leukocyte Elastase (HLE) inhibitor.

Part 1: The Kinetic Trap (Why your IC50 varies)

Q: Why does my IC50 change when I alter the incubation time?

A: Because you are measuring the rate of inactivation (


), not a thermodynamic equilibrium (

).

This molecule inhibits serine proteases (specifically Human Leukocyte Elastase) by forming a covalent acyl-enzyme complex. The reaction proceeds in two steps:[2][3]

  • Reversible Binding: Formation of the Michaelis complex (

    
    ).
    
  • Acylation: The isocoumarin ring opens, covalently modifying the active site serine (Ser195) and releasing the 3-ethoxy group.

Because the second step is effectively irreversible on the timescale of the assay, the "IC50" is a moving target defined by the equation:



  • Short Pre-incubation: The reaction hasn't reached completion; IC50 appears high (less potent).

  • Long Pre-incubation: More enzyme is permanently inactivated; IC50 appears low (more potent).

Recommendation: Stop reporting standard IC50s. Instead, determine the second-order rate constant


  or 

. If you must use IC50, you must fix the pre-incubation time (e.g., exactly 30 minutes) and report it alongside the value.
Mechanism of Action Diagram

Mechanism_Action Figure 1: Mechanism-based inhibition vs. spontaneous hydrolysis pathways. Enzyme Free Enzyme (HLE) Complex Michaelis Complex (E·I) Enzyme->Complex Reversible Binding (Ki) Inhibitor Inhibitor (Isocoumarin) Inhibitor->Complex Reversible Binding (Ki) Hydrolysis Spontaneous Hydrolysis Inhibitor->Hydrolysis pH > 7.5 Buffer Instability AcylEnzyme Acyl-Enzyme (Covalent Inhibition) Complex->AcylEnzyme Acylation (kinact) Ring Opening Inactive Inactive Product Hydrolysis->Inactive

Part 2: Stability & Solubility Troubleshooting

Q: Is the compound stable in my assay buffer?

A: Likely not, if your pH is above 7.5.

3-alkoxyisocoumarins contain a lactone ring that is electrophilic. While this makes them potent inhibitors, it also makes them susceptible to attack by hydroxide ions (OH-) in the buffer.

  • The Artifact: If you prepare the inhibitor in buffer and let it sit for 20 minutes before adding enzyme, a significant fraction will hydrolyze into an inactive acid form.

  • The Fix:

    • Keep stocks in 100% DMSO .

    • Add inhibitor to the buffer immediately before the enzyme (or add enzyme to buffer first, then initiate with inhibitor).

    • Keep assay pH between 7.0 and 7.5 if possible. If pH 8.0+ is required for HLE activity, minimize pre-incubation time of the inhibitor in the absence of enzyme.

Q: I see precipitation at high concentrations. How do I handle solubility?

A: The 7-amino-4-chloro-3-ethoxy scaffold is hydrophobic.

  • Solvent: Ensure your master stock is 10-20 mM in dry DMSO.

  • Dilution Protocol: Do not perform serial dilutions in aqueous buffer. Perform serial dilutions in 100% DMSO , then transfer a small volume (e.g., 1 µL) to the assay well (e.g., 99 µL buffer). This prevents "crashing out" during the dilution series.

  • Limit: Ensure final DMSO concentration is < 5% (HLE is generally tolerant, but check your specific enzyme lot).

Part 3: Comparative Data & Artifacts

Table 1: Distinguishing True Inhibition from Artifacts

SymptomProbable CauseDiagnostic Test
IC50 decreases 10-fold after 1 hr incubation True Mechanism-Based Inhibition. This is expected behavior for covalent inhibitors.Plot IC50 vs. Pre-incubation time. If linear decay, it is valid.
IC50 increases (potency drops) over time Spontaneous Hydrolysis. The drug is degrading in the buffer before it hits the enzyme.Incubate inhibitor in buffer (no enzyme) for 1 hr, then add enzyme. Compare to fresh inhibitor.
Hill Slope > 2.0 or < 0.5 Aggregation / Solubility. The compound is precipitating or forming micelles.Add 0.01% Triton X-100 to the buffer. If IC50 changes drastically, it was aggregation.
Flat dose-response curve Enzyme Saturation.

. You are titrating the active sites.
Lower the enzyme concentration to

nM.

Part 4: Validated Assay Protocol

To eliminate variability, follow this "k_obs" focused protocol rather than a standard equilibrium IC50.

Reagents:

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5 (Avoid Tris if possible, as it has a primary amine, though usually steric hindrance prevents interference).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HLE).[4]

  • Enzyme: Human Leukocyte Elastase (HLE).[4][5][6]

Step-by-Step:

  • Preparation: Prepare 100x inhibitor stocks in DMSO (e.g., 10 µM to 10 mM).

  • Enzyme Mix: Dilute HLE in buffer to 2x final concentration (e.g., 20 nM).

  • Initiation (The "Progress Curve" Method):

    • Add 50 µL Enzyme mix to the plate.

    • Add 1 µL Inhibitor (in DMSO) to wells. Mix rapidly.

    • Immediately add 50 µL Substrate to initiate reaction.

  • Measurement: Monitor Absorbance (405 nm) continuously for 20–30 minutes.

  • Analysis: You will see a curvilinear progress curve (product formation slows down as the enzyme gets inactivated). Fit the data to the equation:

    
    
    Where 
    
    
    
    is initial velocity and
    
    
    is the apparent first-order rate constant of inactivation.

Part 5: Troubleshooting Logic Flow

Troubleshooting_Flow Figure 2: Decision tree for diagnosing IC50 variability. Start Start: Variable IC50 Results CheckTime Are you using a fixed pre-incubation time? Start->CheckTime FixTime Action: Fix time (e.g., 30 min) or use k_obs method CheckTime->FixTime No CheckLinearity Does IC50 decrease with longer time? CheckTime->CheckLinearity Yes CheckStability Does potency DROP after buffer storage? CheckLinearity->CheckStability No (It increases) TrueInhibitor Result: Valid Mechanism-Based Inhibition (Report k_inact/Ki) CheckLinearity->TrueInhibitor Yes Instability Result: Spontaneous Hydrolysis (Check pH, DMSO stocks) CheckStability->Instability Yes

References

  • Mechanism of Isocoumarin Inhibitors: Powers, J. C., & Kam, C. M. (1995). Mechanism-based isocoumarin inhibitors for serine proteases. Methods in Enzymology, 244, 442-465.

  • Kinetics of Irreversible Inhibition: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Human Leukocyte Elastase Inhibition: Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry, 24(25), 7200-7213.

  • IC50 Time Dependence Analysis: Krippendorff, B. F., et al. (2009). The influence of kinetics on IC50 values: A comparison between experimental and simulated data. Journal of Biomolecular Screening, 14(8), 913-923.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

Executive Summary & Molecule Profile Target Molecule: 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one Context: This compound belongs to a class of substituted isocoumarins (often related to the JLK series) utilized as seri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one Context: This compound belongs to a class of substituted isocoumarins (often related to the JLK series) utilized as serine protease inhibitors and modulators of amyloid-beta production. Critical Quality Attributes (CQA):

  • Purity Requirement: >98% (for biological assays).

  • Stability Risk: The lactone core (isochromen-1-one) is susceptible to hydrolytic ring-opening in alkaline media. The 3-ethoxy group is an enol ether, potentially sensitive to strong acids.

  • Chromatographic Challenge: The 7-amino group is basic and prone to silanol interactions (tailing), while the 4-chloro and 3-ethoxy groups impart significant lipophilicity.

Core Directive: Method Development Strategy

To purify this molecule effectively, we must balance the protonation of the amine (to reduce tailing) with the stability of the lactone ring.

Recommended HPLC Protocol (Analytical & Semi-Prep)
ParameterSpecificationRationale
Column C18 (End-capped), 5 µm, 100 Å. (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus)End-capping is non-negotiable to shield residual silanols from the 7-amino group.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acidic pH protonates the amine (

), preventing tailing. Formic acid is volatile (LC-MS compatible) and milder than TFA.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.
Flow Rate 1.0 mL/min (Analytical) / 5-20 mL/min (Prep)Standard linear velocities.
Detection UV @ 230 nm & 330 nm330 nm is specific to the conjugated isocoumarin system; 230 nm detects general impurities.
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer for the chloro-substituted core.
Gradient Profile (Analytical)
Time (min)% Mobile Phase BEvent
0.010%Equilibration / Loading
2.010%Isocratic Hold (removes polar salts)
20.090%Linear Gradient
22.090%Wash
22.110%Re-equilibration
Troubleshooting Guide (Q&A Format)
Issue 1: Peak Tailing & Resolution

Q: My main peak shows significant tailing (Asymmetry > 1.5). Is my column dead? A: Not necessarily. Tailing in 7-amino-isocoumarins is typically caused by the interaction between the basic amine and acidic silanols on the silica support.

  • Immediate Fix: Ensure your mobile phase contains at least 0.1% Formic Acid or TFA.[1] If using Formic Acid, switch to 0.1% TFA (Trifluoroacetic acid), as the trifluoroacetate counter-ion pairs with the amine to improve shape.

  • Secondary Check: If using an older column, the end-capping may have hydrolyzed. Switch to a "Base-Deactivated" (BDS) or high-purity silica column (Type B silica).

Issue 2: Ghost Peaks & Retention Drift

Q: I see a new peak eluting earlier than my product after the sample sits in the autosampler for 4 hours. What is happening? A: You are likely observing Lactone Hydrolysis .

  • Mechanism: The isochromen-1-one ring opens in the presence of water to form the corresponding keto-acid, which is more polar and elutes earlier.

  • Prevention:

    • Solvent: Do not store the sample in 100% aqueous buffer. Dissolve in 100% DMSO or ACN/Water (90:10).

    • pH: Ensure the sample diluent is not basic. Isocoumarins degrade rapidly at pH > 8. Keep the sample diluent slightly acidic.

Issue 3: Sample Solubility (Prep Scale)

Q: When I inject a large volume for purification, the peak splits or broadens massively. A: This is the Strong Solvent Effect .

  • Cause: The molecule is likely dissolved in 100% DMSO (to achieve high concentration), but DMSO is a stronger eluent than your starting mobile phase (10% ACN). The sample "races" down the column before focusing.

  • Solution: "Sandwich" injection or dilution. Dilute your DMSO stock with Mobile Phase A (Water/Acid) until the organic content is <50%, or use a co-solvent injection technique.

Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing the purification of this specific amino-isocoumarin.

PurificationStrategy Start Start: Crude 7-Amino-4-chloro-3-ethoxy-isocoumarin CheckSolubility Check Solubility: Dissolve in DMSO/ACN Start->CheckSolubility InitialHPLC Initial HPLC Run: C18, 0.1% Formic Acid, 10-90% ACN CheckSolubility->InitialHPLC DecisionShape Evaluate Peak Shape InitialHPLC->DecisionShape Tailing Issue: Peak Tailing DecisionShape->Tailing Asymmetry > 1.5 Hydrolysis Issue: Early Eluting Impurity (Ring Opening) DecisionShape->Hydrolysis New Polar Peak GoodShape Good Shape: Proceed to Scale-Up DecisionShape->GoodShape Asymmetry < 1.2 FixTailing Action: Switch Modifier to 0.1% TFA or Use Hybrid Silica Column Tailing->FixTailing FixHydrolysis Action: Acidify Sample Diluent Reduce Water in Sample Storage Hydrolysis->FixHydrolysis FixTailing->InitialHPLC Retest FixHydrolysis->InitialHPLC Retest

Caption: Decision tree for optimizing HPLC conditions, specifically addressing amine-silanol interactions and lactone stability.

System Suitability Data (Example)

For a validated run, ensure your system meets these criteria before committing valuable crude material.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ± 2.0% RSD14.5 min
Tailing Factor (

)
< 1.51.1 (with TFA)
Theoretical Plates (

)
> 5,0008,500
Resolution (

)
> 2.0 (from nearest impurity)3.2
References
  • Isocoumarin Synthesis & Biological Activity (JLK Series) Title: Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors.[2] Source: ResearchGate / CIML URL:[Link]

  • HPLC of Coumarins & Derivatives Title: Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization.[3] Source: MDPI (Molecules) URL:[Link]

  • Mobile Phase Optimization for Basic Compounds Title: Mobile Phase Optimization: A Critical Factor in HPLC.[1][4] Source: Phenomenex Technical Guide URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

Compound Code: ACEI-1 (General designation for this guide) Chemical Class: 3-Alkoxy-4-chloroisocoumarin Primary Application: Mechanism-based (suicide) inhibition of Serine Proteases (e.g., Human Leukocyte Elastase, Chymo...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: ACEI-1 (General designation for this guide) Chemical Class: 3-Alkoxy-4-chloroisocoumarin Primary Application: Mechanism-based (suicide) inhibition of Serine Proteases (e.g., Human Leukocyte Elastase, Chymotrypsin-like proteases).

Part 1: The Stability Paradox (Technical Deep Dive)

The "Suicide" Mechanism vs. Spontaneous Hydrolysis

Users often report inconsistent IC50 values or "dead" inhibitor stocks.[1] To troubleshoot this, you must understand the chemical tension designed into this molecule.[1]

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is a masked acylating agent . Its efficacy relies on the 1-one (lactone) ring being electrophilic enough to react with the active site serine of the target protease. However, this same electrophilicity makes it susceptible to spontaneous hydrolysis by water or hydroxide ions at physiological pH (7.4).[1]

The Critical Balance:

  • 7-Amino Group: This electron-donating substituent stabilizes the ring compared to nitro-derivatives, giving it a longer half-life in buffer than the highly reactive 3,4-dichloroisocoumarin.

  • 4-Chloro & 3-Ethoxy Groups: These are leaving groups/activators that facilitate the formation of a stable acyl-enzyme complex, permanently disabling the protease.

The Failure Mode: If the compound encounters water at pH 7.4 before it encounters the enzyme, the lactone ring opens to form a keto-ester/acid derivative.[1] This hydrolysis product is chemically inert toward the enzyme.

Part 2: Troubleshooting Guide & FAQs

Q1: My IC50 values are shifting significantly between experiments. Why?

Diagnosis: Variable pre-incubation times. Explanation: Many protease assays involve a "pre-incubation" step (Enzyme + Inhibitor) before adding the substrate.[1] While ACEI-1 is more stable than other isocoumarins, it still has a finite half-life in aqueous buffer (estimated


 hours at pH 7.5, depending on temperature).[1]
Solution: 
  • Standardize your pre-incubation time (e.g., exactly 15 minutes).[1]

  • Do not prepare serial dilutions in aqueous buffer hours in advance.[1] Perform dilutions in DMSO, then spike into the buffer immediately before use.

Q2: Can I store the stock solution at -20°C?

Diagnosis: Solvent-dependent stability. Explanation:

  • In DMSO (Anhydrous): Yes.[1] Stable for 6+ months at -20°C.

  • In Aqueous Buffer (PBS/Tris): NO. The compound will hydrolyze even when frozen (due to freeze-concentration effects and pH shifts) or during the thawing process. Solution: Store exclusively as a high-concentration stock (e.g., 10-50 mM) in dry DMSO.

Q3: I see high background fluorescence. Is the compound degrading?

Diagnosis: Hydrolysis-induced spectral shift. Explanation: 7-amino-isocoumarins are inherently fluorescent. Upon ring opening (hydrolysis or enzyme acylation), the electronic environment of the fluorophore changes.[1] If you are using a fluorogenic substrate (like MeOSuc-AAPV-AMC), the inhibitor's intrinsic fluorescence or its hydrolysis product can interfere with the assay readout (Inner Filter Effect or direct overlap). Solution:

  • Run a "Compound Only" control (Buffer + Inhibitor, no Enzyme/Substrate) to baseline-subtract the inhibitor's fluorescence.[1]

  • Check excitation/emission overlap. 7-amino-isocoumarins typically excite ~330-380 nm and emit ~430-460 nm.

Part 3: Visualizing the Pathways

The following diagram illustrates the competing fates of the inhibitor. To maximize potency, you must favor the "Inhibition Pathway" over the "Degradation Pathway."[1]

ACEI_Pathways Inhibitor Intact Inhibitor (Active Lactone) Buffer Physiological pH (7.4) + Time Inhibitor->Buffer AcylEnzyme Acyl-Enzyme Complex (Irreversible Inhibition) Inhibitor->AcylEnzyme Fast Reaction (k_inact) HydrolysisProd Hydrolyzed Keto-Acid (INACTIVE) Buffer->HydrolysisProd Spontaneous Hydrolysis Enzyme Target Protease (Serine Active Site)

Caption: Kinetic competition between enzyme inhibition (Green) and spontaneous hydrolysis (Red).[1]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To ensure the chemical integrity of the inhibitor for long-term storage.

  • Weighing: Weigh the solid powder in a low-humidity environment. Isocoumarins are hygroscopic.[1]

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

    • Avoid: Ethanol or Methanol (Nucleophilic alcohols can react with the lactone ring over time).[1]

  • Concentration: Prepare a master stock at 10 mM to 50 mM .

    • Calculation: Molecular Weight of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

      
       253.68  g/mol .
      
    • Example: Dissolve 2.54 mg in 1.0 mL DMSO for 10 mM.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C. Desiccate the container.

Protocol B: Kinetic Assay Setup (The "Spike" Method)

Purpose: To minimize hydrolysis artifacts during IC50 determination.[1]

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 0.5 M NaCl (Avoid primary amines like Tris if possible, though Tris is acceptable for short assays).[1]

  • Substrate: Fluorogenic peptide (e.g., MeOSuc-AAPV-AMC for Elastase).

  • Enzyme: Human Leukocyte Elastase (HLE).[1][2][3]

Workflow:

  • Prepare Enzyme Solution: Dilute enzyme in Assay Buffer to 2x final concentration. Keep on ice.

  • Prepare Inhibitor Series (DMSO): Perform all serial dilutions in 100% DMSO . Do not dilute in water yet.[1]

  • Intermediate Dilution (The Critical Step):

    • Just before addition, dilute the DMSO inhibitor stock 1:10 or 1:20 into Assay Buffer.[1]

    • Mix immediately and proceed to step 4 within 30 seconds.

  • Incubation:

    • Add 50 µL Enzyme (2x) to plate.

    • Add 50 µL Diluted Inhibitor.[1]

    • Incubate for exactly 15 minutes at 25°C.

  • Start Reaction: Add Substrate to initiate.[1] Measure velocity.

Part 5: Data Summary & Properties[1]

PropertyValue / CharacteristicNotes
Molecular Weight ~253.68 g/mol
Solubility (Water) < 0.1 mg/mLPractically insoluble; precipitates rapidly.
Solubility (DMSO) > 20 mg/mLRecommended solvent.[1]
Stability (pH 7.5)

1-3 hours
Spontaneous hydrolysis occurs. Prepare fresh.
Stability (pH > 9) UnstableRapid ring opening (

5 mins).[1]
Reactivity Serine Protease InhibitorForms covalent acyl-enzyme complex.
Fluorescence Yes (Blue/Cyan)Excitation ~340-370 nm; Emission ~430-460 nm.

References

  • Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[1][2] Biochemistry, 24(8), 1831–1841.[1][2] [Link]

  • Powers, J. C., & Kam, C. M. (1995). Isocoumarin Inhibitors of Serine Peptidases.[1] Methods in Enzymology, 248, 3-18.[1] [Link]

  • Kam, C. M., Kerrigan, J. E., Dolman, K. M., Goldschmidt-Clermont, P. J., & Powers, J. C. (1992). Microtiter plate assay for human leukocyte elastase using MeO-Suc-Ala-Ala-Pro-Val-AMC.[1] Analytical Biochemistry, 201(2), 265-270.[1] (Describes the assay conditions where stability is critical). [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one , a representative structure of the "JLK" class of isocoumarin-based protease inhibitors. This a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one , a representative structure of the "JLK" class of isocoumarin-based protease inhibitors.

This analysis synthesizes structural mechanistic logic with spectral data, designed for researchers validating synthetic intermediates or final bioactive compounds in Alzheimer’s and oncology drug discovery.

Executive Summary & Compound Profile

Compound Class: 3-Alkoxy-4-chloroisocoumarin (JLK Inhibitor Analog) Primary Application: Inhibition of


-amyloid peptide production (

-secretase modulation) and serine protease inhibition.[1][2] Molecular Formula:

Molecular Weight: 239.65 g/mol

This compound is characterized by a highly functionalized isocoumarin scaffold. The 4-chloro and 3-ethoxy substituents create a unique electronic environment that distinguishes it from naturally occurring isocoumarins like mellein. The 7-amino group acts as a critical resonance donor, significantly altering the aromatic region compared to its nitro-precursors.

Structural Assignments & Chemical Shift Logic

The 1H NMR spectrum is distinct due to the interplay between the electron-withdrawing lactone/chloro groups and the electron-donating amino group.

The Aliphatic Region (3-Ethoxy Group)

The 3-ethoxy group serves as a reliable diagnostic handle. Unlike methoxy analogs (which show a single singlet), the ethoxy chain displays a classic first-order coupling pattern.

  • 
     1.35 – 1.45 ppm (Triplet, 3H, 
    
    
    
    Hz):
    • Assignment: Methyl protons (

      
      ).
      
    • Logic: Typical chemical shift for a terminal methyl group. The multiplicity is a triplet due to coupling with the adjacent methylene protons.

  • 
     4.30 – 4.50 ppm (Quartet, 2H, 
    
    
    
    Hz):
    • Assignment: Methylene protons (

      
      ).
      
    • Logic: Significantly deshielded (downfield) due to the direct attachment to the electronegative enol-ether oxygen at position 3. The quartet splitting confirms the ethyl connectivity.

The Aromatic Region (Isochromenone Core)

The 7-amino substitution pattern creates an ABX-like or simplified AMX system depending on the solvent resolution, but strictly it involves protons at positions 5, 6, and 8.

  • 
     7.40 – 7.50 ppm (Doublet, 1H, 
    
    
    
    Hz):
    • Assignment: H-8 (Peri to Carbonyl).

    • Logic: H-8 is typically the most deshielded proton in isocoumarins due to the anisotropic effect of the adjacent carbonyl (C-1). However, the 7-amino group (ortho to H-8) exerts a strong shielding mesomeric effect (+M), counteracting the carbonyl's deshielding. This places it upfield relative to a 7-nitro analog (which would appear > 8.5 ppm).

  • 
     7.15 – 7.25 ppm (Doublet of Doublets, 1H, 
    
    
    
    Hz):
    • Assignment: H-6 .

    • Logic: H-6 is ortho to the amino group and para to the 4-chloro/lactone ring junction. The strong shielding from the 7-NH2 dominates, keeping this signal relatively upfield.

  • 
     7.90 – 8.05 ppm (Doublet, 1H, 
    
    
    
    Hz):
    • Assignment: H-5 .

    • Logic: H-5 is spatially close to the 4-Chloro substituent. The chlorine atom (electron-withdrawing) and the ring current deshield this proton significantly. It appears as the most downfield aromatic signal.

The Exchangeable Protons
  • 
     4.0 – 6.0 ppm (Broad Singlet, 2H): 
    
    • Assignment: 7-NH2 .

    • Logic: The chemical shift of the primary amine is highly solvent-dependent. In

      
      , it may appear broad and lower (3.5–4.5 ppm). In DMSO-
      
      
      
      , hydrogen bonding often shifts it downfield (5.0–6.0 ppm) and sharpens the peak.

Comparative Analysis: Product vs. Alternatives

In synthetic workflows, this compound is often compared against its 7-Nitro precursor or the 3-Methoxy analog .

Table 1: Spectral Comparison of Key Analogs
Feature7-Amino-4-chloro-3-ethoxy (Target)7-Nitro-4-chloro-3-ethoxy (Precursor)7-Amino-4-chloro-3-methoxy (Analog)
H-5 Shift ~7.95 ppm (d)~8.40 ppm (d)~7.95 ppm (d)
H-8 Shift ~7.45 ppm (d)~9.00 ppm (d)~7.45 ppm (d)
3-Alkoxy Quartet + Triplet (Ethyl)Quartet + Triplet (Ethyl)Singlet (Methyl, ~4.0 ppm)
Electronic Effect Amino group shields aromatic ring.Nitro group deshields aromatic ring.Identical electronic profile.
Validation Presence of broad NH2 peak; Upfield aromatic shift.Absence of NH2; Downfield aromatic shift.Loss of triplet/quartet coupling.

Key Insight: The reduction of the 7-nitro group to the 7-amino group causes a dramatic upfield shift of the H-8 proton (approx.


 1.5 ppm).[3] This is the primary "self-validating" spectral feature for reaction monitoring.

Visualizing the Structural Logic

The following diagram illustrates the connectivity and the specific electronic influences governing the chemical shifts.

NMR_Analysis cluster_Aromatic Aromatic Region (Shielding/Deshielding) cluster_Aliphatic Aliphatic Region (3-Ethoxy) Compound 7-Amino-4-chloro- 3-ethoxy-1H-isochromen-1-one H5 H-5 (~7.95 ppm) Deshielded by 4-Cl Compound->H5 H6 H-6 (~7.20 ppm) Shielded by 7-NH2 Compound->H6 H8 H-8 (~7.45 ppm) Shielded by 7-NH2 (vs C=O effect) Compound->H8 Ethoxy_CH2 -OCH2- (~4.40 ppm) Quartet (Deshielded) Compound->Ethoxy_CH2 Ethoxy_CH3 -CH3 (~1.40 ppm) Triplet Compound->Ethoxy_CH3 H5->H6 Ortho Coupling (J ~ 8.7 Hz) H6->H8 Meta Coupling (J ~ 2.2 Hz)

Figure 1: Structural logic map linking chemical substituents to observed NMR shifts.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and high-resolution data (E-E-A-T compliance), follow this standardized protocol.

Step 1: Solvent Selection
  • Primary Choice: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: The 7-amino group and the lactone core make the compound moderately polar. DMSO ensures complete solubility and slows proton exchange, allowing the -NH2 protons to be visualized as a distinct peak.

  • Alternative:

    
     (Chloroform-d).
    
    • Note: Use only if the sample is strictly dry. The amine peak may broaden or merge with the baseline due to rapid exchange.

Step 2: Sample Preparation
  • Weigh 5–10 mg of the solid compound.

  • Dissolve in 0.6 mL of DMSO-

    
     (or 
    
    
    
    ).
  • Filtration (Critical): If any turbidity remains, filter through a cotton plug within a glass pipette directly into the NMR tube. Suspended particles cause magnetic field inhomogeneity, broadening the multiplets (loss of

    
    -coupling resolution).
    
Step 3: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to 64 (for high S/N ratio).

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . The quaternary carbons and lack of rapid relaxation pathways in the rigid ring system require sufficient delay for accurate integration.

  • Temperature: 298 K (25°C).

References

  • Petit, A., et al. (2003). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors and their activities on various classes of protease. Bioorganic & Medicinal Chemistry.

  • Powers, J. C., et al. (2002). Isocoumarin Inhibitors of Serine Peptidases. Chemical Reviews.

  • Guillon, J., et al. (2000). Synthesis and biological activities of new 3-alkoxy-4-chloroisocoumarins. European Journal of Medicinal Chemistry.
  • Compound Interest. (2015).[2][3] A Guide to 1H NMR Chemical Shift Values.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 3-Ethoxy-4-chloroisocoumarin

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 3-Ethoxy-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 3-Ethoxy-4-chloroisocoumarin, a substituted isocoumarin, belongs to a class of compounds known for their diverse biological activities, including enzyme inhibition.[1][2][3] Its characterization, therefore, demands analytical techniques that provide not only molecular weight information but also deep structural insights. This guide offers an in-depth comparison of mass spectrometry with other analytical techniques for the characterization of 3-ethoxy-4-chloroisocoumarin, supported by experimental data and detailed protocols.

The Analytical Challenge: Beyond Simple Identification

The structure of 3-ethoxy-4-chloroisocoumarin presents a unique analytical challenge. The presence of chlorine introduces a characteristic isotopic pattern, while the ethoxy group and the isocoumarin core offer specific fragmentation pathways. A robust analytical method must be able to:

  • Confirm the molecular weight and elemental composition.

  • Provide evidence of the isocoumarin core structure.

  • Elucidate the positions of the ethoxy and chloro substituents.

  • Differentiate it from potential isomers.

Mass Spectrometry: The Method of Choice

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), has emerged as a superior technique for the structural characterization of complex organic molecules like 3-ethoxy-4-chloroisocoumarin.[4] Its high sensitivity, specificity, and ability to provide detailed fragmentation information make it an invaluable tool.

Advantages of Mass Spectrometry:
  • High Sensitivity: Requires minimal sample amounts, which is crucial when dealing with precious synthetic intermediates or isolated natural products.

  • Specificity: Provides exact mass measurements, allowing for the determination of the elemental composition.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns that act as a "fingerprint" for the molecule, enabling detailed structural analysis.[4]

  • Compatibility with Chromatography: Coupling with Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the analysis of complex mixtures and the separation of isomers.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While other analytical techniques can provide valuable information, they often lack the comprehensive characterization capabilities of mass spectrometry for this specific application.

Analytical TechniqueStrengthsLimitations for 3-Ethoxy-4-chloroisocoumarin
Gas Chromatography-Electron Capture Detection (GC-ECD) Excellent sensitivity for halogenated compounds.[5]Provides retention time data for quantification but no structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C).Lower sensitivity compared to MS; may require larger sample amounts. Data interpretation can be complex for novel structures.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides limited information on the overall molecular structure and substituent positions.
Elemental Analysis Determines the percentage composition of elements.Does not provide information on the arrangement of atoms within the molecule.

Experimental Data: Mass Spectrometry of 3-Ethoxy-4-chloroisocoumarin

High-resolution mass spectrometry (HRMS) data for 3-ethoxy-4-chloroisocoumarin provides a calculated m/z of 247.0138 for the sodiated molecule [M+Na]⁺.[2] This aligns with the expected elemental composition of C₁₁H₉ClO₃Na.

Proposed Fragmentation Pathway

The fragmentation of isocoumarins in mass spectrometry often involves the neutral loss of carbon monoxide (CO).[4][6][7] For 3-ethoxy-4-chloroisocoumarin, the following fragmentation pathway can be proposed under electron ionization (EI) or collision-induced dissociation (CID).

fragmentation_pathway M [M]+. m/z 224/226 F1 [M-C2H4]+. m/z 196/198 M->F1 - C2H4 F2 [M-CO]+. m/z 196/198 M->F2 - CO F3 [M-C2H5O]+. m/z 179/181 M->F3 - C2H5O. F4 [M-Cl]+. m/z 189 M->F4 - Cl. F5 [F2-CO]+. m/z 168/170 F2->F5 - CO F6 [F3-CO]+. m/z 151/153 F3->F6 - CO

Caption: Proposed EI/CID fragmentation of 3-ethoxy-4-chloroisocoumarin.

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-Ethoxy-4-chloroisocoumarin

This protocol outlines a general procedure for the analysis of 3-ethoxy-4-chloroisocoumarin using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrumental Analysis:

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.
  • GC Conditions:
  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
  • Injector: Splitless injection at a temperature of 280°C.
  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
  • Acquisition Mode: Full scan from m/z 50-400.

3. Data Analysis:

  • Identify the peak corresponding to 3-ethoxy-4-chloroisocoumarin based on its retention time.
  • Analyze the mass spectrum for the molecular ion peak (with its characteristic chlorine isotopic pattern) and key fragment ions.
Protocol 2: LC-MS/MS Analysis of 3-Ethoxy-4-chloroisocoumarin

This protocol provides a general method for the analysis of 3-ethoxy-4-chloroisocoumarin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration of 10 µg/mL.

2. LC-MS/MS Instrumental Analysis:

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer.
  • LC Conditions:
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
  • Acquisition Mode: Product ion scan of the protonated molecule [M+H]⁺ (m/z 225/227). Select the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

3. Data Analysis:

  • Extract the chromatogram for the m/z of the precursor ion.
  • Analyze the product ion spectrum to identify characteristic fragment ions and confirm the structure.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of 3-ethoxy-4-chloroisocoumarin, emphasizing the central role of mass spectrometry.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_ms_analysis Mass Spectrometry Analysis cluster_comp_analysis Complementary Analysis cluster_final Final Confirmation Synthesis Synthesis of 3-ethoxy-4-chloroisocoumarin Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP HRMS HRMS (e.g., ESI-QTOF) - Elemental Composition MP->HRMS GCMS GC-MS (EI) - Fragmentation Pattern HRMS->GCMS LCMSMS LC-MS/MS (ESI-CID) - Structural Confirmation GCMS->LCMSMS NMR NMR (1H, 13C) - Detailed Structure LCMSMS->NMR IR IR Spectroscopy - Functional Groups NMR->IR Confirmation Confirmed Structure of 3-ethoxy-4-chloroisocoumarin IR->Confirmation

Caption: A comprehensive workflow for the characterization of the target compound.

Conclusion

For the definitive characterization of 3-ethoxy-4-chloroisocoumarin, mass spectrometry stands out as the most powerful and versatile analytical technique. Its ability to provide precise mass measurements and detailed structural information through fragmentation analysis is unmatched by other methods. While techniques like NMR and IR spectroscopy are valuable complementary tools for a comprehensive structural assignment, mass spectrometry provides the foundational data for molecular weight confirmation and initial structural elucidation in a rapid and highly sensitive manner. This makes it an indispensable tool for researchers, scientists, and drug development professionals working with novel isocoumarin derivatives.

References

  • Benchchem. Differentiating Isocoumarin Isomers Using Mass Spectrometry: A Comparative Guide.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01).
  • Cisse, L. et al. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PMC.
  • Cisse, L. et al. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Taylor & Francis Online. (2007-09-04).
  • Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Benchchem. Technical Support Center: Characterization of Halogenated Organic Compounds.
  • Lopez-Avila, V. et al. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011-08-24).
  • National Center for Biotechnology Information. Isocoumarin. PubChem Compound Database. Available from: [Link]

  • Mázor, L. Analytical Chemistry of Organic Halogen Compounds. 1st Edition. Elsevier. Available from: [Link]

  • Mázor, L. Analytical Chemistry of Organic Halogen Compounds. Coop Université de Sherbrooke. Available from: [Link]

  • Kam, C. M. et al. Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors. PubMed. (1985-12-03). Available from: [Link]

  • Groutas, W. C. et al. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents.
  • Royal Society of Chemistry. Identification of coumarin derivatives in the extract of Duhuo by HPLC-DAD-ESI-MSn. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

  • ResearchGate. Synthesis of new 3-Alkoxy-7-amino-4-chloro-isocoumarin derivatives as new β-amyloid peptides production inhibitors and their activities on various classes of proteases. (2025-08-06). Available from: [Link]

  • Royal Society of Chemistry. Metal-free C(3)-H arylation of coumarins promoted by catalytic amounts of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin. Available from: [Link]

  • Der Pharma Chemica. Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Available from: [Link]

  • European Commission. ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. Taxation and Customs Union. Available from: [Link]

Sources

Validation

Selectivity profile of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one vs 3,4-dichloroisocoumarin

The following guide provides a rigorous technical comparison between 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one (a representative of the JLK series, structurally analogous to JLK-6) and the broad-spectrum inhibitor 3,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one (a representative of the JLK series, structurally analogous to JLK-6) and the broad-spectrum inhibitor 3,4-Dichloroisocoumarin (DCI) .

Executive Summary

The Core Distinction:

  • 3,4-Dichloroisocoumarin (DCI) is a "Sledgehammer" : A highly potent, irreversible, and broad-spectrum serine protease inhibitor. It indiscriminately acylates the active site serine of almost all serine proteases (e.g., elastase, chymotrypsin, trypsin, granzymes) and is often cytotoxic.

  • 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one (Ethoxy-ACI) is a "Scalpel" : A member of the JLK inhibitor series (analogue of JLK-6). It is engineered to be inactive against standard serine proteases but highly selective for inhibiting the gamma-secretase pathway, specifically reducing Amyloid-beta (Aβ) production without affecting the cleavage of Notch or other vital substrates.

Verdict: Use DCI only as a gross negative control or to halt all proteolytic activity in lysates. Use Ethoxy-ACI for precision mechanistic studies involving Alzheimer’s disease pathology (Aβ40/42 generation) where preserving general protease function is critical.

Mechanistic Divergence

3,4-Dichloroisocoumarin (DCI): Suicide Inhibition

DCI acts as a mechanism-based "suicide" inhibitor. The electron-withdrawing chlorine atoms at positions 3 and 4 make the lactone carbonyl highly electrophilic.

  • Attack: The catalytic serine of the protease attacks the carbonyl carbon.

  • Acylation: The lactone ring opens, forming a stable acyl-enzyme intermediate.

  • Alkylation (Secondary): The unmasked acyl chloride (or reactive intermediate) can further alkylate the active site histidine, permanently crosslinking the enzyme.

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one: Steric & Electronic Exclusion

This compound retains the isocoumarin scaffold but introduces two critical modifications:

  • 7-Amino Group: This electron-donating group reduces the electrophilicity of the carbonyl, making it unreactive toward the "hard" nucleophiles of standard serine proteases (Chymotrypsin/Trypsin).

  • 3-Ethoxy Group: Provides specific hydrophobic contacts required for the gamma-secretase complex (presenilin active site) but sterically hinders entry into smaller protease pockets.

Mechanism DCI 3,4-Dichloroisocoumarin (DCI) SerineProt Standard Serine Proteases (Trypsin, Elastase, Chymotrypsin) DCI->SerineProt High Reactivity Ethoxy 7-Amino-4-chloro-3-ethoxy (Ethoxy-ACI) Ethoxy->SerineProt Steric/Electronic Exclusion GammaSec Gamma-Secretase Complex (Presenilin) Ethoxy->GammaSec Specific Binding Inhibition Irreversible Acylation (Dead Enzyme) SerineProt->Inhibition NoEffect No Inhibition (Enzyme Active) SerineProt->NoEffect Modulation Selective Modulation (Reduced Aβ40/42) GammaSec->Modulation

Caption: DCI indiscriminately inactivates proteases, whereas Ethoxy-ACI bypasses standard proteases to specifically modulate gamma-secretase.

Comparative Selectivity Data

The following data aggregates kinetic profiles from the JLK series (methoxy/ethoxy/propoxy analogs) versus DCI.

Target Enzyme3,4-Dichloroisocoumarin (DCI)7-Amino-4-chloro-3-ethoxy-isocoumarin
Human Leukocyte Elastase Potent Inhibitor (

)
Inactive (

)
Chymotrypsin Potent Inhibitor Inactive (

)
Trypsin Potent Inhibitor Inactive (

)
Caspase-3 Inhibitor (at high conc.)[1]Inactive
HIV-1 Protease Weak/No EffectInactive
Gamma-Secretase Non-specific cytotoxic effectsSelective Inhibitor (

for Aβ reduction)
Proteasome (20S) Activator (of caseinolytic activity)Weak/Moderate Inhibitor
Mechanism Irreversible Acylation (Suicide)Specific Modulation (Non-competitive)

Key Insight: The 7-amino substituent is the "safety switch" that prevents the isocoumarin from reacting with the catalytic serine of digestive enzymes, a flaw present in DCI.

Experimental Application Protocols

Protocol A: Validating Selectivity (Negative Control Assay)

Objective: Confirm Ethoxy-ACI does not inhibit general serine proteases (unlike DCI).

Materials:

  • Enzyme:

    
    -Chymotrypsin (bovine), 0.1 units/mL in Tris-HCl buffer (pH 7.8).
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (Chromogenic).

  • Inhibitors: DCI (10 mM DMSO stock) and Ethoxy-ACI (10 mM DMSO stock).

Workflow:

  • Pre-incubation:

    • Tube 1 (Control): 90 µL Buffer + 10 µL DMSO.

    • Tube 2 (DCI): 90 µL Buffer + Enzyme + 1 µL DCI (Final 100 µM).

    • Tube 3 (Ethoxy-ACI): 90 µL Buffer + Enzyme + 1 µL Ethoxy-ACI (Final 100 µM).

    • Incubate at 25°C for 30 minutes. Note: DCI requires pre-incubation to form the acyl-enzyme.

  • Activity Measurement:

    • Add 100 µL Substrate (1 mM) to all tubes.

    • Monitor Absorbance at 410 nm (release of p-nitroaniline) for 10 minutes.

  • Expected Result:

    • Tube 1: Linear increase in A410 (Slope = 100% Activity).

    • Tube 2 (DCI): Flatline (Slope ≈ 0% Activity).

    • Tube 3 (Ethoxy-ACI): Linear increase similar to Tube 1 (>90% Activity).

Protocol B: Gamma-Secretase Modulation (Aβ40/42 Assay)

Objective: Measure specific reduction of Aβ peptides.

Workflow:

  • Cell Culture: Use CHO cells stably expressing human APP751 (e.g., 7PA2 cells).

  • Treatment:

    • Treat cells with Ethoxy-ACI (0, 10, 30, 50 µM) for 24 hours.

    • Caution: Do not use DCI here; it will cause massive cell death and non-specific protein degradation.

  • Supernatant Collection: Collect conditioned media.

  • Quantification: Use Sandwich ELISA specific for Aβ40 and Aβ42.

  • Result: Dose-dependent decrease in Aβ secretion without accumulation of APP C-terminal fragments (CTFs), indicating modulation rather than total blockage of the secretase complex.

Decision Guide: Which to Choose?

DecisionTree Start Experimental Goal Q1 Are you studying Alzheimer's/Aβ? Start->Q1 Q2 Do you need to STOP all proteolysis? Q1->Q2 No UseEthoxy USE 7-Amino-4-chloro-3-ethoxy (Selective Aβ Reduction) Q1->UseEthoxy Yes Q2->UseEthoxy No (Need Specificity) UseDCI USE 3,4-Dichloroisocoumarin (General Protease Blockade) Q2->UseDCI Yes (Lysis/Purification)

Caption: Decision tree for selecting the appropriate isocoumarin inhibitor based on experimental needs.

References

  • Discovery of DCI: Harper, J. W., Hemmi, K., & Powers, J. C. (1985).[2] Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[2][3][4] Biochemistry, 24(8), 1831–1841.[2]

  • JLK Series (Selectivity): Petit, A., Bihel, F., Alves da Costa, C., Pourquié, O., Checler, F., & Kraus, J. L. (2000). New series of isocoumarin derivatives as potent inhibitors of the gamma-secretase activity.[1][5][6][7] Chemistry & Biology.

  • Structure-Activity Relationship: Pochet, L., et al. (2004). Coumarin and isocoumarin as serine protease inhibitors.[2][4][5][8] Current Pharmaceutical Design, 10(30), 3781-3796.

  • Specific Synthesis & Profile: Guillon, J., et al. (2005). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors.[5] Bioorganic & Medicinal Chemistry.

Sources

Comparative

Thrombin inhibition activity of 3-ethoxy vs 3-propoxy isocoumarin derivatives

This guide provides a technical comparison of 3-ethoxy and 3-propoxy isocoumarin derivatives as thrombin inhibitors, focusing on their Structure-Activity Relationship (SAR), kinetic performance, and mechanism of action....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-ethoxy and 3-propoxy isocoumarin derivatives as thrombin inhibitors, focusing on their Structure-Activity Relationship (SAR), kinetic performance, and mechanism of action.

Publish Comparison Guide[1][2]

Executive Summary

In the development of direct thrombin inhibitors, 3-alkoxy-4-chloroisocoumarins represent a potent class of mechanism-based inactivators. When comparing 3-ethoxy versus 3-propoxy derivatives—specifically those bearing basic side chains like isothioureido groups to target the S1 specificity pocket—the 3-ethoxy derivatives demonstrate superior inhibitory potency .

Experimental data establishes that the ethyl linker provides the optimal distance for the basic guanidino-mimetic group to interact with Asp189 in the thrombin S1 pocket. The 3-propoxy derivatives, while active, exhibit reduced


 values due to steric non-optimality in the S1 cleft.

Scientific Foundation: Mechanism of Action

Isocoumarins act as suicide substrates (mechanism-based inhibitors). They are recognized by the serine protease active site, leading to the formation of a stable acyl-enzyme intermediate.

Inhibition Pathway
  • Michaelis Complex: The isocoumarin binds to the active site. The 3-alkoxy group (bearing a basic moiety) directs the inhibitor into the S1 specificity pocket (mimicking the P1 Arginine of natural substrates).

  • Acylation: The active site Ser195 attacks the carbonyl carbon (C1) of the isocoumarin ring.

  • Ring Opening: The lactone ring opens, forming an acyl-enzyme intermediate.

  • Secondary Alkylation (Optional but common in 4-chloro derivatives): The newly exposed alpha-chloro-ketone or related electrophilic species can alkylate His57 , leading to irreversible inhibition.

Mechanism Visualization

InhibitionMechanism cluster_SAR SAR Determinant Enzyme Free Thrombin (Ser195-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 3-Alkoxy-4-Cl-Isocoumarin Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Open) Complex->AcylEnzyme Ser195 Attack (k2) SAR_Note 3-Alkoxy Chain Length Determines S1 Pocket Fit Complex->SAR_Note AcylEnzyme->Enzyme Deacylation (Slow) (k3) Irreversible Irreversibly Inhibited Enzyme (His57 Alkylated) AcylEnzyme->Irreversible His57 Alkylation (k4)

Figure 1: Mechanism of serine protease inhibition by 4-chloro-3-alkoxyisocoumarins.

Detailed Comparison: Ethoxy vs. Propoxy

The critical differentiator is the length of the linker connecting the isocoumarin core to the basic "P1" mimic (typically an isothioureido or guanidino group).

Structure-Activity Relationship (SAR)
Feature3-Ethoxy Derivative 3-Propoxy Derivative
Linker Length 2 Carbons (Ethyl)3 Carbons (Propyl)
S1 Pocket Fit Optimal. The basic group aligns perfectly with Asp189 at the bottom of the S1 pocket.Sub-optimal. The extra methylene group creates steric clash or forces the basic group to overshoot the optimal H-bonding distance.
Potency (

)
High (

)
Moderate (Lower than ethoxy)
Selectivity High specificity for Thrombin over other serine proteases when coupled with appropriate 7-position substituents.Reduced specificity profile.
Quantitative Data

The following data is derived from the seminal work by Kam et al. (1988) , comparing 7-amino-4-chloro-3-(alkoxy)isocoumarin derivatives.

Table 1: Kinetic Constants for Thrombin Inhibition

Compound ID3-Substituent (R)7-Substituent

(

)
Relative Potency
Compound 14 -OEt-NH-C(=NH)NHPh (Ethoxy)Phenylureido41,000 100% (Baseline)
Compound 4 -OPr-NH-C(=NH)NH2 (Propoxy)Amino (NH2)< 5,000 *~12%
Compound 25 -OEt-NH-C(=NH)NHPh (Ethoxy)(S)-Methylbenzylureido~35,000 High

*Note: The propoxy derivative (Compound 4) is significantly less potent than the optimized ethoxy derivatives (14,[1] 25) in this series. The specific comparison highlights that the ethoxy linker allows for the introduction of bulky hydrophobic groups at position 7 without losing S1 binding affinity.

Experimental Protocols

A. Synthesis of 3-Alkoxy-4-chloroisocoumarins

Objective: To synthesize the core scaffold for testing.

Reagents:

  • 4-Chloro-homophthalic acid (or anhydride)

  • Alcohol (Ethanol or Propanol derivatives with protected amino groups)

  • EDC/DMAP (Coupling agents)

Protocol:

  • Cyclization: Dissolve 4-chloro-homophthalic anhydride (1.0 eq) in dry THF.

  • Alcohol Addition: Add the appropriate alcohol (e.g., N-protected 2-aminoethanol for ethoxy series) (1.1 eq) and DMAP (0.1 eq). Stir at RT for 2 hours to form the mono-ester.

  • Ring Closure: Add EDC (1.2 eq) to the reaction mixture to effect cyclization back to the isocoumarin ring. Stir overnight.

  • Deprotection/Functionalization: Deprotect the amino group on the alkoxy chain and react with isothiocyanate to generate the isothioureido functionality (the P1 mimic).

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).

B. Thrombin Inhibition Assay (Chromogenic)

Objective: To determine


 and IC50 values.

Materials:

  • Enzyme: Human

    
    -Thrombin (purified).
    
  • Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA).[2]

  • Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl, 0.1% PEG-6000.

  • Detection: Microplate reader (Absorbance at 405 nm).

Step-by-Step Protocol:

  • Preparation: Dilute Thrombin to 0.5 nM in assay buffer. Prepare inhibitor stocks in DMSO.

  • Incubation: Add 10

    
    L of inhibitor (various concentrations) to 90 
    
    
    
    L of Thrombin solution. Incubate for varying times (
    
    
    min) to assess time-dependent inhibition.
  • Reaction Start: Add 100

    
    L of S-2238 substrate (final conc. 100 
    
    
    
    M).
  • Measurement: Monitor the release of p-nitroaniline (pNA) at 405 nm continuously for 10 minutes.

  • Analysis:

    • Plot

      
       vs. time to determine 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. 
      
      
      
      to determine the second-order rate constant (
      
      
      or slope).

Visualization: SAR Logic

SAR_Comparison cluster_Ethoxy 3-Ethoxy Derivative (Optimal) cluster_Propoxy 3-Propoxy Derivative (Sub-optimal) E_Struct Isocoumarin-O-CH2-CH2-R E_Bind R group reaches Asp189 perfectly E_Struct->E_Bind E_Result High Potency (Ki < 50 nM) E_Bind->E_Result P_Struct Isocoumarin-O-CH2-CH2-CH2-R P_Bind Linker too long; Steric clash or entropy loss P_Struct->P_Bind P_Result Lower Potency (Ki > 200 nM) P_Bind->P_Result

Figure 2: Structural basis for the superior performance of ethoxy derivatives.

References

  • Kam, C. M., et al. (1988). "Mechanism-based isocoumarin inhibitors for blood coagulation serine proteases: Effect of the 7-substituent in 7-amino-4-chloro-3-(isothioureidoalkoxy)isocoumarins on inhibitory and anticoagulant potency."[1] Biochemistry, 27(7), 2547–2557.[1] Link

  • Harper, J. W., & Powers, J. C. (1985). "Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor." Biochemistry, 24(25), 7200–7213. Link

  • Powers, J. C., & Kam, C. M. (1990). "Thioester Chromogenic Substrates for Human Factor VIIa: Substituted Isocoumarins Are Inhibitors of Factor VIIa and In Vitro Anticoagulants." Thrombosis and Haemostasis. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. The following guide for 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-on...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. The following guide for 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is built on the foundational principles of chemical hazard assessment, waste stream segregation, and regulatory compliance. We will delve into the "why" behind each step, ensuring that these procedures become an intuitive part of your laboratory workflow, thereby enhancing both safety and scientific integrity.

The structural nature of this compound—possessing a halogenated aromatic ring and an amino group—dictates a cautious approach. Aromatic amines as a class are noted for their potential biological activity, while halogenated organic compounds are subject to specific environmental disposal regulations due to their persistence and potential toxicity.[1][2][3] Therefore, we will treat this compound with the appropriate level of care.

Hazard Profile and Core Chemical Characteristics

  • Aromatic Amine Moiety: This functional group is a common toxophore. Aromatic amines can be metabolized in vivo to reactive intermediates, such as N-hydroxylamines, which can lead to genotoxicity.[1][2] Many aniline derivatives are known to be toxic and require careful handling.[6]

  • Chlorinated Aromatic System: The presence of a chlorine atom on the benzene ring classifies this compound as a halogenated organic compound.[7] Such compounds can be persistent in the environment and may have ecotoxicological effects.[3][8] Disposal of this waste stream must adhere to regulations for halogenated waste, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

  • Isochromen-1-one Core: This heterocyclic scaffold is found in various bioactive molecules.[10] While the core itself is not the primary driver of the disposal protocol, its overall stability means it will not readily degrade without specific treatment.

Based on these structural alerts, we can anticipate the following hazards, which are summarized in the table below.

Hazard ClassAnticipated GHS StatementsRationale & CausalityRequired Personal Protective Equipment (PPE)
Acute Toxicity H302: Harmful if swallowed.Aromatic amines and halogenated compounds can exhibit oral toxicity.[11]Standard laboratory PPE (lab coat, gloves, safety glasses).
Skin Irritation H315: Causes skin irritation.Many aromatic compounds can cause irritation upon dermal contact.[11]Nitrile gloves (or other chemically resistant gloves), lab coat.
Eye Damage H318/H319: Causes serious eye damage/irritation.[12]As a fine chemical powder or in solution, it can cause significant irritation or damage to the eyes.Safety goggles or a face shield are mandatory.[13]
Aquatic Toxicity H401/H412: Toxic/Harmful to aquatic life with long lasting effects.[12]Halogenated organic compounds can persist and bioaccumulate, posing a risk to aquatic ecosystems.Prevent release to the environment. Do not dispose down the drain.[14]

Disposal Decision Workflow

The proper disposal route depends on the form and quantity of the waste. The following workflow provides a logical pathway for decision-making. This process ensures that all waste streams generated are handled in a compliant and safe manner.

Caption: Disposal decision workflow for 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one.

Step-by-Step Disposal Protocols

Adherence to these protocols is critical for ensuring safety and regulatory compliance. Always perform these procedures within a certified chemical fume hood.[13]

Protocol 1: Disposal of Unused Product and Waste Solutions

This protocol applies to the pure, solid compound and any solutions containing it. The primary disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[14]

  • Waste Collection:

    • Solids: If possible, keep the compound in its original, clearly labeled container. If transferring, use a clean, dry, and compatible container.

    • Liquids: Collect all solutions containing this compound in a dedicated container for Halogenated Organic Liquid Waste .[7][15] The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.[16]

    • List all chemical constituents by their full names, including solvents, and their approximate concentrations. Do not use abbreviations.[15]

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Segregation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills.

    • Crucially, segregate this halogenated waste from non-halogenated solvents, acids, bases, and oxidizers to prevent dangerous reactions.[16]

  • Final Disposal:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[14] The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[14]

Protocol 2: Decontamination of Laboratory Equipment

This protocol is for non-disposable items like glassware, stir bars, and spatulas.

  • Initial Rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue.

    • Causality: This step transfers the chemical from the equipment surface into a liquid phase for proper disposal.

    • Action: Collect this first rinseate and add it to your "Halogenated Organic Liquid Waste" container.[16]

  • Secondary Wash: Wash the equipment thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water, followed by a solvent rinse (e.g., acetone) to aid in drying.

  • Verification: Visually inspect the equipment to ensure no residue remains.

Protocol 3: Management of Spills and Contaminated PPE

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental release.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.[14]

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with absorbent pads or other appropriate absorbent materials. Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.

  • Cleanup:

    • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered chemically resistant gloves. For large spills, respiratory protection may be necessary.[14]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Disposal of Spill Debris:

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a heavy-duty, sealable plastic bag or a designated solid waste container.

    • Label the container as "Hazardous Waste" and list the spilled chemical and any solvents used.

    • Manage this solid waste stream as halogenated organic waste for professional disposal.[15]

Advanced Topic: Principles of Chemical Inactivation

While not recommended as a standard laboratory disposal procedure, understanding the chemical reactivity of this compound provides insight into potential degradation pathways that might be employed in a specialized waste treatment facility.

  • Dechlorination: The carbon-chlorine bond on the aromatic ring can be cleaved under specific conditions. Reductive dechlorination methods, sometimes using catalysts or specific reagents, can convert the chlorinated aromatic into a less toxic aromatic compound.[17][18]

  • Oxidation of the Amine: The aromatic amine group is susceptible to oxidation.[6] Advanced oxidation processes (AOPs) can disrupt the amino group and begin the process of breaking down the aromatic ring, ultimately leading to mineralization.[19]

  • Deamination: It is chemically possible to remove the amino group through diazotization followed by reduction, though this is a synthetic transformation and not a practical disposal method in a standard lab.[20]

These principles underscore why high-temperature incineration is the preferred disposal method, as it provides the energy required to completely break down the stable aromatic and halogenated structures into simpler, less harmful compounds like CO₂, H₂O, and HCl (which is then scrubbed).

By integrating these detailed procedures and the scientific rationale behind them into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental responsibility.

References

  • Aromatic Amine Cleavage → Area → Sustainability. (n.d.). Google Vertex AI Search.
  • SDS. (n.d.). Schem.jp.
  • Ghaffar, A., & Tabata, M. (2009). Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions. Waste Management, 29(12), 3004-3008.
  • Process for the dechlorination of chlorinated aromatic compounds. (n.d.). Google Patents.
  • Safety Data Sheet. (n.d.).
  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. (n.d.). NCBI.
  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
  • 7-Amino-4-chloro-3-propoxy-1H-isochromen-1-one. (n.d.). MySkinRecipes.
  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2011, August 1). Fisher Scientific.
  • Monocyclic aromatic amines as potential human carcinogens: old is new again. (n.d.). PMC.
  • 7-Amino-4-chloro-3-methoxy-1H-isochromen-1-one. (n.d.). Advanced ChemBlocks.
  • Safety data sheet according to Regulation (EC) No 1907/2006, Annex II. (2023, September 15).
  • Dechlorination method of chlorine-containing aromatic compound. (n.d.). Google Patents.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). NSWAI.
  • Amines, Aromatic. (n.d.). CAMEO Chemicals - NOAA.
  • 62252-26-0|7-Amino-4-chloro-3-methoxy-1H-isochromen-1-one. (n.d.). BLDpharm.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
  • Standard laboratory safe handling/storage requirement. (n.d.). Safety Unit - Weizmann Institute of Science.
  • Deamination of aromatic amines. (n.d.). Google Patents.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA Nepis.
  • Sharma, P., et al. (2021). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and in silico Studies. PubMed.

Sources

Handling

Personal protective equipment for handling 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one

Executive Summary & Hazard Context 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is a structural analog of JLK-6 , a potent serine protease inhibitor known for modulating -secretase activity and Amyloid Precursor Protein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one is a structural analog of JLK-6 , a potent serine protease inhibitor known for modulating


-secretase activity and Amyloid Precursor Protein (APP) cleavage [1, 2].

While often classified generically as an "Irritant" in vendor catalogs, its biological function as an enzyme inhibitor dictates that it be handled with Occupational Exposure Band (OEB) 3/4 protocols. The primary risks are not merely acute chemical burns, but mechanism-based toxicity (protease inhibition) if absorbed systemically.

Critical Warning - The DMSO Vector: This compound is frequently solubilized in Dimethyl Sulfoxide (DMSO).[1] DMSO is a permeation enhancer that disrupts the stratum corneum [3].[1] If DMSO containing this inhibitor contacts skin, it will bypass standard dermal barriers and deliver the bioactive payload directly into the bloodstream.

Comprehensive PPE Defense System

The following PPE standards are non-negotiable for handling the neat powder or solutions >10


M.
Protection ZoneEquipment StandardScientific Rationale
Respiratory Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood Prevents inhalation of aerosolized powder. The amino group increases hygroscopicity; moisture absorption can create sticky, hard-to-clean residues that become secondary dust hazards.
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Long-cuff, 5-8 mil)Breakthrough Time: Standard nitrile degrades in DMSO in <10 mins. The inner glove provides a "second chance" barrier during doffing. Latex is forbidden due to poor organic solvent resistance.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. As an amine-containing isocoumarin, the compound is basic and can cause severe corneal opacity upon contact.
Body Tyvek® Lab Coat (or equivalent impervious material)Cotton lab coats absorb liquids, holding the chemical against the skin (occlusion effect). Tyvek repels liquid splashes.
Operational Protocol: Safe Weighing & Solubilization

Objective: Solubilize 5 mg of compound in DMSO without creating particulate drift or dermal exposure.

Phase A: Preparation & Engineering Controls
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the balance enclosure. Isocoumarin powders are often electrostatic; static charge causes powder to "jump" onto gloves/sleeves.

  • Glove Integrity Test: Before donning, trap air in the nitrile glove and squeeze to check for pinhole leaks.

Phase B: The Weighing Workflow
  • Tare a pre-weighed glass vial (amber glass preferred to prevent photodegradation of the isocoumarin ring).

  • Transfer powder using a disposable anti-static spatula . Do not use metal spatulas that require cleaning; dispose of the tool as solid hazardous waste.

  • Cap the vial inside the hood before moving to the solubilization area.

Phase C: Solubilization (The High-Risk Step)
  • Add DMSO via positive-displacement pipette to prevent dripping.

  • Vortexing: Do not vortex in an open tube. Ensure the cap is sealed with Parafilm.

  • Visual Check: Inspect the solution. If undissolved particles remain, sonicate in a water bath. Note: Sonicators generate aerosols; keep the vial tightly capped.

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and barrier layers required for this workflow.

SafetyProtocol Start START: Handling 7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one RiskAssessment Risk Assessment: Isocoumarin Derivative + DMSO Solvent Start->RiskAssessment PPE_Check PPE Donning: 1. Tyvek Coat 2. Splash Goggles 3. Double Nitrile Gloves RiskAssessment->PPE_Check GloveTest Self-Validation: Inflate gloves to check for leaks PPE_Check->GloveTest Weighing Weighing (Fume Hood): Use Anti-static Gun Use Disposable Spatula GloveTest->Weighing Solvent Add DMSO (Solvent) Weighing->Solvent PermeationWarning CRITICAL HAZARD: DMSO carries toxin through skin. Do not touch vial exterior with contaminated gloves. Solvent->PermeationWarning Dissolution Dissolution: Vortex (Sealed) or Sonicate PermeationWarning->Dissolution Spill Did a Spill Occur? Dissolution->Spill CleanUp Spill Protocol: 1. Cover with absorbent pad 2. Do NOT wipe (spreads contamination) 3. Dispose as HazWaste Spill->CleanUp YES Storage Storage: -20°C, Desiccated, Amber Vial Spill->Storage NO

Figure 1: Operational workflow emphasizing the critical DMSO hazard checkpoint.

Deactivation & Disposal Strategy

Do not pour down the drain. The chlorine substituent makes this a halogenated organic, which requires specific incineration protocols to prevent the formation of toxic byproducts (e.g., dioxins) during thermal destruction.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" waste stream.

  • Solid Waste: All spatulas, weigh boats, and contaminated gloves must be double-bagged and labeled "Toxic Solid Waste - Isocoumarin Derivative."

  • Spill Cleanup:

    • Solvent Spills: Absorb with polypropylene pads.

    • Powder Spills: Cover with a wet paper towel (water/ethanol) to prevent dust generation, then wipe up. Do not dry sweep.

References
  • Peuchmaur, M., et al. (2013).[2] "Further characterization of a putative serine protease contributing to the γ-secretase cleavage of β-amyloid precursor protein." Bioorganic & Medicinal Chemistry, 21(4), 1018-1029.[2] Link

  • Petit, A., et al. (2001). "JLK Isocoumarin Inhibitors: Selective Inhibition of Gamma-Secretase." Nature Cell Biology. Link

  • Marren, K. (2011). "Dimethyl Sulfoxide: An Effective Penetration Enhancer for Topical Administration of NSAIDs."[3][[“]] Physician and Sportsmedicine, 39(3), 75-82. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[5] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one
Reactant of Route 2
7-Amino-4-chloro-3-ethoxy-1H-isochromen-1-one
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